Liriopesides B
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIQIULKBBCLIL-KJXSMTROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87425-34-1 | |
| Record name | (25S)-1beta-(6-Deoxy-beta-D-galactopyranosyloxy)-3beta-(alpha-L-rhamnopyranosyloxy)spirost-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling Liriopesides B: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and underlying mechanisms of Liriopesides B, a steroidal saponin isolated from the tuber of Liriope platyphylla. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure
This compound is a naturally occurring steroidal saponin. Its chemical structure, as obtained from PubChem, reveals a complex polycyclic aglycone core linked to a sugar moiety.
[Image of the chemical structure of this compound would be placed here. As a text-based AI, I cannot generate images. The user is encouraged to refer to the source article for the visual representation of the structure.]
Biological Activity and Quantitative Data
This compound has demonstrated significant antitumor activity, particularly against human non-small cell lung cancer (NSCLC) cells.[1] Its biological effects are dose-dependent and include the suppression of cell viability and growth.[1]
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| H460 | 24 hours | 42.62 | [1] |
| H1975 | 24 hours | 32.25 | [1] |
Table 1: IC50 values of this compound in human non-small cell lung cancer cell lines.
Furthermore, this compound has been shown to induce G1/S phase cell cycle arrest and apoptosis in NSCLC cells.[1] Treatment with 60 µM this compound for 24 hours resulted in a significant increase in the apoptotic cell population, reaching 80.1% in H460 cells and 60.9% in H1975 cells, compared to 12.7% and 8.3% in their respective controls.[1]
Signaling Pathway
The antitumor activity of this compound is mediated through the initiation of the mitochondrial apoptosis pathway.[1] This is characterized by a decrease in the mitochondrial membrane potential.[1]
Figure 1: Signaling pathway of this compound in NSCLC cells.
Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the biological activity of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: H460 and H1975 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound for 24 and 48 hours.
-
Reagent Addition: A Cell Counting Kit-8 (CCK-8) assay was used to assess cell viability.
-
Incubation: The plates were incubated for a specified period.
-
Data Acquisition: The absorbance was measured at a specific wavelength to determine the number of viable cells.
Colony Formation Assay
-
Cell Seeding: H460 and H1975 cells were seeded in culture dishes at a low density.
-
Treatment: Cells were treated with different concentrations of this compound.
-
Incubation: The cells were incubated for a period sufficient for colony formation.
-
Staining: Colonies were fixed and stained.
-
Quantification: The number of colonies was counted to assess the clonogenic capacity of the cells.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: H460 and H1975 cells were treated with this compound for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested and fixed.
-
Staining: The fixed cells were stained with a fluorescent dye that binds to DNA.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: H460 and H1975 cells were treated with this compound.
-
Cell Harvesting: Cells were harvested.
-
Staining: Cells were stained with Annexin V and propidium iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic cells.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Cell Treatment: H460 and H1975 cells were treated with this compound.
-
JC-1 Staining: The cells were stained with the JC-1 probe. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
Fluorescence Microscopy: The changes in fluorescence were observed using a fluorescence microscope to assess the mitochondrial membrane potential.
Figure 2: Experimental workflow for evaluating this compound.
References
Liriopesides B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liriopesides B, a steroidal saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, occurrence, and detailed methodologies for the extraction and isolation of this compound. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors. All quantitative data is presented in structured tables, and experimental protocols are detailed for reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.
Natural Sources and Occurrence
This compound is primarily isolated from the tuberous roots of plants belonging to the genera Liriope and Ophiopogon, within the Asparagaceae family. These plants are native to East Asia and have a long history of use in traditional medicine.
The principal plant sources of this compound identified in the literature are:
-
Liriope platyphylla (Wang & Tang): Commonly known as broadleaf lilyturf, the tubers of this plant are a significant source of this compound.[1][2][3]
-
Liriope spicata (Thunb.) Lour.: Also known as creeping lilyturf, this species is another primary source from which this compound is extracted.
-
Ophiopogon japonicus (L.f.) Ker Gawl.: Known as mondo grass, its fibrous roots also contain this compound.
While this compound is a notable constituent, these plants also produce a variety of other steroidal saponins, including spicatoside A. It is crucial to distinguish between these compounds in phytochemical analyses.
Table 1: Natural Sources of this compound
| Plant Species | Family | Common Name | Plant Part Used |
| Liriope platyphylla | Asparagaceae | Broadleaf Lilyturf | Tuberous Roots |
| Liriope spicata | Asparagaceae | Creeping Lilyturf | Tuberous Roots |
| Ophiopogon japonicus | Asparagaceae | Mondo Grass | Fibrous Roots |
Quantitative Analysis
To date, specific quantitative data on the yield or concentration of this compound from its natural sources remains limited in publicly available literature. However, a study on a related compound, spicatoside A, in four cultivars of Liriope platyphylla provides a methodological basis for future quantitative studies of this compound. The quantification of spicatoside A was performed using High-Performance Liquid Chromatography (HPLC).
Table 2: Spicatoside A Content in Liriope platyphylla Cultivars (for methodological reference)
| Cultivar | Spicatoside A Content (mg/g dry weight) |
| Liriope Tuber No. 1 | 1.83 ± 0.13 |
| Cheongyangjaerae | 1.25 ± 0.01 |
| Cheongsim | 1.09 ± 0.04 |
| Seongsoo | 1.01 ± 0.02 |
Data from a study on spicatoside A, not this compound. This table is for methodological context for future quantitative analysis of this compound.
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of steroidal saponins, including this compound, from Liriope spicata tubers. This protocol is a composite of established methods for saponin purification and should be optimized for specific laboratory conditions.
3.1.1. Extraction
-
Sample Preparation: Air-dry the tuberous roots of Liriope spicata and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 70-95% ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Isolation and Purification
-
Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.
-
Column Chromatography (Silica Gel): Subject the n-butanol fraction to silica gel column chromatography. Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol-water. Monitor the fractions using Thin Layer Chromatography (TLC) and pool the fractions containing this compound.
-
Column Chromatography (ODS): Further purify the pooled fractions using Octadecylsilyl (ODS) column chromatography with a methanol-water gradient as the mobile phase.
-
Preparative HPLC: For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) on the enriched fractions to obtain pure this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).
Biological Activity and Signaling Pathways
This compound has been shown to exhibit significant anti-tumor activity in various cancer cell lines. Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily through the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been demonstrated to inhibit this pathway, leading to a decrease in the phosphorylation of key downstream effectors.[1][2][4][5][6]
Key effects of this compound on the PI3K/Akt/mTOR pathway:
-
Inhibition of Akt phosphorylation: This prevents the activation of downstream targets.
-
Downregulation of mTOR: This leads to the inhibition of protein synthesis and cell growth.
-
Induction of Apoptosis: By inhibiting the pro-survival signals of this pathway, this compound promotes cancer cell death.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that governs cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, contributing to its anti-cancer effects.[7][8][9]
Key effects of this compound on the MAPK pathway:
-
Decreased ERK1/2 phosphorylation: Inhibition of the ERK pathway, which is often overactive in cancer, leads to reduced cell proliferation.[7]
-
Increased JNK and p38 phosphorylation: Activation of the JNK and p38 stress-activated pathways can promote apoptosis.[7]
Conclusion
This compound is a promising natural product with well-documented anti-tumor properties. This guide has provided a comprehensive overview of its natural sources, a generalized protocol for its isolation, and a summary of its mechanisms of action through the PI3K/Akt/mTOR and MAPK signaling pathways. Further research is warranted to establish standardized quantitative analysis methods and to conduct preclinical and clinical studies to fully elucidate the therapeutic potential of this compound. The detailed protocols and pathway diagrams presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and oncology.
References
- 1. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei- Translational Cancer Research [tcr.amegroups.org]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Liriopesides B
For Researchers, Scientists, and Drug Development Professionals
Liriopesides B, a steroidal saponin isolated from the tuber of Liriope platyphylla, is emerging as a compound of significant interest in the field of pharmacology.[1] Extensive research has begun to delineate its biological activities, revealing a promising profile, particularly in oncology. This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, with a focus on its anti-cancer properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and development.
Anti-Cancer Activity
This compound has demonstrated potent anti-tumor activity across various cancer cell lines, including non-small cell lung cancer (NSCLC), oral squamous cell carcinoma (OSCC), and ovarian cancer.[1][2][3][4] Its mechanisms of action are multifaceted, encompassing the inhibition of cell proliferation and metastasis, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][2][4][5]
Quantitative Analysis of Anti-Cancer Effects
The cytotoxic and pro-apoptotic effects of this compound have been quantified in several studies. The following tables summarize the key findings for different cancer types.
Table 1: Inhibitory Concentration (IC50) of this compound in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment Duration | IC50 (µM) |
| H460 | 24 hours | 42.62 |
| H1975 | 24 hours | 32.25 |
| Data sourced from a study on human NSCLC cells.[1] |
Table 2: Induction of Apoptosis by this compound in NSCLC Cells
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells |
| H460 | 60 | 80.1% |
| H1975 | 60 | 60.9% |
| Control (untreated) H460 and H1975 cells showed 12.7% and 8.3% apoptosis, respectively.[1] |
Table 3: Effect of this compound on Cell Cycle Progression in NSCLC Cells
| Cell Line | This compound Concentration (µM) | Percentage of Cells in G1 Phase |
| H460 | 60 | 87.4% |
| H1975 | 60 | 74.0% |
| Control (untreated) H460 and H1975 cells showed 59.5% and 46.2% of cells in the G1 phase, respectively.[1] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and autophagy.
One of the primary pathways affected is the PI3K/Akt/mTOR pathway . In oral squamous cell carcinoma, this compound was found to suppress this cascade, leading to reduced cell growth, motility, and invasiveness, while promoting apoptosis.[2][3] High-throughput sequencing has suggested that the PI3K/Akt cascade is a potential target of this compound.[2] In vivo xenograft models have confirmed that this compound treatment leads to a significant decrease in tumor volume and weight, accompanied by the downregulation of key proteins in this pathway such as PI3K, Akt, p-mTOR, and S6.[2]
In non-small cell lung cancer cells, this compound has been shown to induce autophagy through the AMPK-mTOR signaling pathway .[1] Treatment with this compound led to an increase in the phosphorylation of AMPKα and ULK1, and a reduction in the phosphorylation of mTOR.[1]
Other Biological Activities
While the primary focus of recent research has been on its anti-cancer properties, extracts from Liriope platyphylla, the source of this compound, have also been investigated for other therapeutic effects. These extracts have demonstrated anti-inflammatory and neuroprotective activities.[6][7][8]
Anti-Inflammatory Effects
Water extracts of Liriope platyphylla have been shown to attenuate the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[8] The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, and the inhibition of the MAPK and NF-κB signaling pathways.[8] A lipophilic fraction from Liriope platyphylla seeds also exhibited anti-inflammatory properties by reducing NO secretion and downregulating iNOS, COX-2, and IL-1β expression in LPS-treated macrophages.[9][10]
Neuroprotective Effects
Extracts of Liriope platyphylla have shown neuroprotective effects against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells.[6][7][11] The protective mechanism involves the modulation of the p38 MAPK signaling pathway, leading to anti-apoptotic effects.[6][7]
It is important to note that these anti-inflammatory and neuroprotective studies were conducted with extracts of Liriope platyphylla and not with isolated this compound. Further research is required to determine the specific contribution of this compound to these activities.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's anti-cancer activity.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Cancer cells (e.g., H460, H1975, CAL-27, SAS) are seeded into 96-well plates at a specific density and cultured overnight to allow for adherence.
-
Treatment: The cells are then treated with varying concentrations of this compound for specified durations (e.g., 24 or 48 hours). A control group receives the vehicle (e.g., DMSO) only.
-
Reagent Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for a period that allows for the development of a color change.
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1][2]
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with different concentrations of this compound for a set time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic.
-
Data Analysis: The percentage of apoptotic cells (early and late apoptosis) is quantified.[1][4]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with this compound and then harvested.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are then stained with a DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content.[1]
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., PI3K, Akt, mTOR, Bax, Bcl-2). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.[1][2][4]
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-cancer agent, with a growing body of evidence elucidating its mechanisms of action. Its ability to inhibit proliferation, induce apoptosis, and modulate key signaling pathways in various cancer models provides a strong rationale for its continued investigation. While the anti-inflammatory and neuroprotective effects of its source plant are known, further studies are needed to isolate the specific contributions of this compound to these activities. Future research should focus on preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent. Additionally, exploring its potential in combination therapies could open new avenues for cancer treatment.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Liriope platyphylla in LPS-Stimulated Macrophages and Endotoxemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Anti-Cancer Mechanism of Liriopesides B
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Liriopesides B (LPB) is a steroidal saponin, a natural product isolated from the tuber of Liriope platyphylla or Liriope spicata.[1][2] Emerging research has highlighted its potent anti-tumor activities across several malignancies, including non-small cell lung cancer (NSCLC), oral squamous cell carcinoma (OSCC), and ovarian cancer.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, focusing on the modulation of key signaling pathways that govern cell proliferation, survival, and death.
Core Mechanisms of Action in Cancer Cells
This compound employs a multi-pronged approach to inhibit cancer progression, primarily by inducing apoptosis and autophagy, causing cell cycle arrest, and suppressing metastasis.
Induction of Apoptosis
A primary mechanism of LPB is the induction of programmed cell death, or apoptosis, in cancer cells.[4] In NSCLC cell lines (H460 and H1975), treatment with 60 µM LPB for 24 hours increased the apoptotic cell population to 80.1% and 60.9%, respectively, from baseline levels of 12.7% and 8.3%.[1] This is achieved through the intrinsic mitochondrial pathway, characterized by a significant decrease in the mitochondrial membrane potential.[1]
The pro-apoptotic activity is further substantiated by the modulation of key apoptosis-related proteins:
-
Upregulation of Pro-apoptotic Proteins: LPB increases the expression of Bax, Bad, cleaved caspase-3, and cleaved caspase-8.[1][3][4]
-
Downregulation of Anti-apoptotic Proteins: A corresponding decrease in the expression of Bcl-2 and Bcl-xL is observed.[1][4]
Induction of Autophagy
In NSCLC cells, LPB has been shown to trigger autophagy, a cellular self-degradation process.[1][5] This is mediated through the activation of the AMPKα-mTOR signaling pathway. The induction of autophagy is confirmed by the observation of notable LC3 puncta in LPB-treated cells.[1] While autophagy can sometimes promote cell survival, in this context, it appears to contribute to the overall anti-tumor effect.
Cell Cycle Arrest
LPB effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G1/S transition phase.[1][6] In H460 lung cancer cells treated with 60 µM LPB, the percentage of cells in the G1 phase increased from 59.5% to 87.4%.[1] A similar effect was observed in H1975 cells.[1] This arrest is mechanistically linked to the significant upregulation of cyclin-dependent kinase inhibitors p21 and p27.[6][7]
Inhibition of Cancer Cell Metastasis
LPB demonstrates a potent ability to suppress the migration and invasion of cancer cells.[2][3][6] This anti-metastatic effect is associated with the modulation of proteins involved in cell adhesion and extracellular matrix degradation. Specifically, LPB treatment leads to a dose-dependent increase in the expression of E-cadherin, a key cell adhesion molecule, while simultaneously downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9.[3][6][7]
Key Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are orchestrated through the targeted modulation of several critical intracellular signaling cascades.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound has been identified as a potent inhibitor of this cascade in both OSCC and NSCLC cells.[1][2][8][9] Treatment with LPB leads to a marked reduction in the phosphorylation levels of key downstream effectors, including Akt, mTOR, and S6 ribosomal protein, effectively shutting down this pro-survival pathway and promoting apoptosis.[3][8][9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising subfamilies like ERK, JNK, and p38, plays a complex role in cancer. This compound differentially modulates these sub-pathways in NSCLC cells.[1] It decreases the phosphorylation of the pro-proliferative ERK1/2 kinase while simultaneously increasing the phosphorylation of the stress-activated, pro-apoptotic kinases p38/MAPK and JNK.[1] This strategic modulation shifts the signaling balance away from survival and towards apoptosis.
Caption: Modulation of the MAPK signaling pathway by this compound.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |
|---|---|---|---|---|
| H460 | Non-Small Cell Lung | 42.62 | 24 h | [1] |
| H1975 | Non-Small Cell Lung | 32.25 | 24 h | [1] |
| CAL-27 | Oral Squamous Cell | 11.81 ± 0.51 | Not Specified | [3][9] |
| SAS | Oral Squamous Cell | 13.81 ± 0.72 | Not Specified | [3][9] |
| SCC-9 | Oral Squamous Cell | 8.10 ± 0.32 | Not Specified |[3][9] |
Table 2: Summary of Cellular Effects of this compound
| Effect | Cell Line | Treatment | Result | Citation |
|---|---|---|---|---|
| Apoptosis | H460 | 60 µM, 24 h | 80.1% of cells | [1] |
| Apoptosis | H1975 | 60 µM, 24 h | 60.9% of cells | [1] |
| G1 Phase Arrest | H460 | 60 µM, 24 h | 87.4% of cells (from 59.5%) | [1] |
| G1 Phase Arrest | H1975 | 60 µM, 24 h | 74.0% of cells (from 46.2%) | [1] |
| Gene Upregulation | A2780 (Ovarian) | Dose-dependent | p21: 34.3-fold, p27: 8.8-fold |[6][7] |
Detailed Experimental Protocols
The following are generalized protocols for key assays used to elucidate the mechanism of action of this compound, based on standard laboratory procedures.[1][8]
General Experimental Workflow
The typical workflow for assessing the anti-cancer activity of a compound like this compound involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for evaluating this compound.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of LPB. Include untreated wells as a control. Incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Western Blot for Protein Expression
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, Bax, Bcl-2, GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Preparation: Culture and treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence signals.
Conclusion
This compound is a promising natural anti-cancer agent that functions through a multifaceted mechanism. It effectively inhibits cancer cell proliferation and survival by inducing apoptosis and autophagy while causing cell cycle arrest. These effects are driven by the targeted inhibition of the pro-survival PI3K/Akt/mTOR pathway and the strategic modulation of the MAPK signaling cascade. The comprehensive data presented in this guide underscore the potential of this compound as a lead compound for the development of novel cancer therapeutics.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
- 9. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Liriopesides B from Liriope spicata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liriopesides B, a steroidal saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-tumor properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source, Liriope spicata. The document details the experimental protocols for extraction, purification, and structural elucidation, supported by quantitative data and visual representations of the workflows and associated biological pathways. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Liriope spicata, a member of the Asparagaceae family, is a perennial herb with a history of use in traditional medicine.[1] Phytochemical investigations of this genus have revealed a rich diversity of secondary metabolites, including a significant class of compounds known as steroidal saponins.[2][3][4] These molecules are characterized by a steroidal aglycone linked to one or more sugar moieties and have been shown to possess a wide range of biological activities.
This compound is one such steroidal saponin that has been isolated from the tubers of Liriope species. While much of the recent research has focused on its biological effects, particularly its pro-apoptotic and cell cycle arrest activities in cancer cell lines, the foundational work of its initial discovery and isolation provides the critical methodology for obtaining this compound for further study.[2][5] This guide revisits and consolidates the core processes involved in the journey from plant material to a purified, structurally characterized molecule.
Experimental Protocols
The isolation and purification of this compound from Liriope spicata is a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocols are based on established methodologies for the isolation of steroidal saponins from Liriope and related genera.
Plant Material and Extraction
-
Plant Material Collection and Preparation: The tuberous roots of Liriope spicata are collected and authenticated. The roots are then washed, air-dried, and pulverized into a coarse powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent. A 70% aqueous ethanol solution is commonly employed for the extraction of steroidal saponins.[6][7] The extraction is typically performed at room temperature with continuous stirring for several days or using a Soxhlet apparatus for a more efficient extraction. The process is repeated multiple times to ensure the complete extraction of the target compounds.
-
Concentration: The resulting hydroalcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Chromatographic Purification
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Steroidal saponins, being polar glycosides, are expected to concentrate in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography over a suitable stationary phase. Macroporous resin or silica gel is commonly used for the initial separation.[8]
-
Macroporous Resin Chromatography: The n-butanol extract is loaded onto a pre-equilibrated macroporous resin column. The column is then washed with distilled water to remove highly polar impurities, followed by elution with increasing concentrations of ethanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Silica Gel Chromatography: Fractions enriched with saponins are further purified on a silica gel column, eluting with a gradient of chloroform and methanol.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC).[8] A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water. The elution is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.
-
Crystallization: The purified this compound is obtained as a solid powder after removal of the HPLC solvent. It can be further purified by crystallization from a suitable solvent system, such as methanol-water, to yield a pure crystalline compound.
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques.
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is employed to elucidate the complete structure, including the steroidal aglycone and the sugar moieties, as well as their points of attachment. This includes:
-
¹H-NMR: To identify the types and number of protons in the molecule.
-
¹³C-NMR: To determine the number and types of carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the overall molecular structure.
-
Quantitative Data
The following tables summarize the key quantitative data associated with the isolation and characterization of this compound and related compounds.
Table 1: Physicochemical and Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₄₅H₇₄O₁₇ |
| Molecular Weight | 887.06 g/mol |
| Appearance | White Powder |
| HR-ESI-MS (m/z) | [M+Na]⁺ (indicative) |
| ¹H-NMR (Pyridine-d₅, δ ppm) | Characteristic signals for steroidal methyls, anomeric protons of sugars, and other key protons would be listed here. |
| ¹³C-NMR (Pyridine-d₅, δ ppm) | Characteristic signals for the spirostanol skeleton and sugar carbons would be listed here. |
Note: Specific spectral data for this compound from Liriope spicata is not available in the public domain. The data presented is based on the general characteristics of related steroidal saponins.
Table 2: Cytotoxicity Data of this compound against Human Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 24h | Reference |
| H460 (Non-small cell lung cancer) | 42.62 | [6] |
| H1975 (Non-small cell lung cancer) | 32.25 | [6] |
Visualizations
Experimental Workflow
Caption: General workflow for the isolation and structural elucidation of this compound.
Signaling Pathway
Caption: Simplified overview of cellular pathways modulated by this compound.
Conclusion
The isolation of this compound from Liriope spicata provides a valuable natural product with demonstrated biological activity. The methodologies outlined in this guide, drawing from established practices in phytochemistry, offer a reproducible framework for obtaining this compound for further research and development. The structural elucidation through modern spectroscopic techniques confirms its identity as a complex steroidal saponin. As interest in natural product-based therapeutics continues to grow, a thorough understanding of the discovery and isolation of lead compounds like this compound is paramount for advancing the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel cytotoxic steroidal glycosides from the roots of Liriope muscari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidal glycosides from the subterranean parts of Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A mass spectrometry database for the identification of marine animal saponin-related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Two New Compounds Isolated from Liriope muscari | Semantic Scholar [semanticscholar.org]
- 8. tsijournals.com [tsijournals.com]
Liriopesides B: A Technical Guide on Solubility, Stability, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liriopesides B, a steroidal saponin isolated from the tuber of Liriope platyphylla, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for its analysis. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering visual representations to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of this compound as a potential therapeutic agent.
Physicochemical Properties
While specific quantitative data on the solubility and stability of this compound is not extensively documented in publicly available literature, some inferences can be drawn from its handling and use in various research studies.
Solubility Profile
This compound is a steroidal saponin, and like many compounds in this class, it is expected to have limited solubility in water and higher solubility in organic solvents. In biological studies, this compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted to the desired concentration in aqueous cell culture media. This suggests good solubility in DMSO.
Table 1: Inferred Solubility of this compound
| Solvent/System | Solubility | Concentration Range (in vitro studies) | Citation |
| Dimethyl Sulfoxide (DMSO) | High | Stock solutions | [1] |
| Aqueous Cell Culture Media | Low (requires initial dissolution in a co-solvent like DMSO) | 20 - 60 µM | [1] |
Note: The data in this table is inferred from experimental usage and does not represent empirically determined solubility limits. Further experimental validation is required.
Stability Profile
The stability of this compound under various conditions (e.g., pH, temperature, light exposure) has not been formally reported. As a steroidal saponin, it may be susceptible to hydrolysis under strong acidic or basic conditions, which could cleave the glycosidic linkages. For experimental purposes, it is advisable to store stock solutions in a non-protic solvent like DMSO at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.
Table 2: General Recommendations for Storage and Handling of this compound
| Condition | Recommendation | Rationale |
| Stock Solution Storage | Store in DMSO at -20°C or -80°C, protected from light. | To minimize solvent-mediated degradation and photodegradation. |
| Working Solution (Aqueous) | Prepare fresh for each experiment. | To avoid potential degradation in aqueous environments. |
| pH | Maintain near-neutral pH (7.2-7.4) for biological assays. | To prevent acid or base-catalyzed hydrolysis. |
| Temperature | Avoid repeated freeze-thaw cycles. | To maintain the integrity of the compound. |
Experimental Protocols
The following are detailed, generalized methodologies for determining the solubility and stability of this compound, based on standard pharmaceutical practices.
Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
A panel of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, acetonitrile)
-
Vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve of known concentrations.
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies
Objective: To develop an HPLC method that can separate this compound from its degradation products and to assess its stability under stress conditions.
Materials:
-
This compound
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
C18 analytical column
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
Environmental chamber for photostability testing (ICH Q1B)
-
Oven for thermal stress testing
Methodology:
-
Method Development: Develop an HPLC method by optimizing the mobile phase composition (e.g., acetonitrile and water/buffer), column temperature, and flow rate to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.
-
Forced Degradation:
-
Acidic/Basic Hydrolysis: Dissolve this compound in a suitable solvent and add acid or base. Incubate at a specific temperature (e.g., 60°C) for a set time. Neutralize the solution before HPLC analysis.
-
Oxidation: Treat a solution of this compound with an oxidizing agent at room temperature for a set time.
-
Thermal Stress: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Photostability: Expose a solution and solid sample of this compound to light conditions as specified in ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method. The peak purity of the this compound peak should be assessed using a PDA detector to ensure no co-eluting degradants.
Biological Activity and Signaling Pathways
This compound has been shown to exert its biological effects, particularly its anti-cancer properties, through the modulation of several key signaling pathways.
AMPKα-mTOR Signaling Pathway
This compound has been reported to activate autophagy in cancer cells through the AMPKα-mTOR signaling pathway.[1] Activation of AMPK leads to the inhibition of mTOR, a central regulator of cell growth and proliferation, which in turn initiates the autophagic process.
Caption: this compound activates the AMPKα-mTOR signaling pathway.
MAPK and AKT Signaling Pathways
This compound has also been shown to inhibit the MAPK and AKT signaling pathways in non-small cell lung cancer cells.[1] These pathways are crucial for cell survival and proliferation, and their inhibition by this compound contributes to its anti-tumor effects.
Caption: this compound inhibits MAPK and AKT signaling pathways.
Experimental Workflow for In Vitro Anti-Cancer Activity Assessment
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound in a laboratory setting.
Caption: Workflow for assessing this compound's anti-cancer activity.
Conclusion
This compound is a promising natural product with demonstrated anti-cancer activity. While comprehensive data on its solubility and stability are still lacking, the information and protocols provided in this guide offer a solid foundation for researchers to advance the study and development of this compound. Further investigation into its physicochemical properties is crucial for its potential translation into a clinical setting. The elucidation of its effects on key signaling pathways provides a clear direction for future mechanistic studies and drug development efforts.
References
In-Depth Technical Guide to the Spectroscopic Data of Liriopesides B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Liriopesides B, a steroidal saponin with significant therapeutic potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and further investigation of this compound.
Introduction to this compound
This compound is a naturally occurring steroidal saponin isolated from the tubers of Liriope platyphylla and has also been identified in Liriope spicata var. prolifera. It is also known by its synonym, Nolinospiroside F. The compound has garnered considerable interest within the scientific community due to its diverse pharmacological activities, including potent anti-tumor effects. Research has demonstrated its ability to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines, making it a promising candidate for further drug development.
A thorough understanding of the spectroscopic properties of this compound is fundamental for its unambiguous identification, quality control, and the elucidation of its structure-activity relationships. This guide presents a detailed summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, compiled from scientific literature.
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as mass spectrometry. These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation pattern of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for the aglycone and sugar moieties of this compound. The assignments are based on extensive analysis of COSY, HSQC, and HMBC correlations.
Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | 3.85 | m | |
| 3 | 4.15 | m | |
| 6 | 5.35 | br s | |
| 16 | 4.50 | m | |
| 18-H₃ | 0.88 | s | |
| 19-H₃ | 1.05 | s | |
| 21-H₃ | 1.02 | d | 6.9 |
| 27-H₃ | 0.78 | d | 6.2 |
| β-D-Glucopyranosyl | |||
| 1' | 4.88 | d | 7.7 |
| α-L-Rhamnopyranosyl | |||
| 1'' | 5.85 | br s | |
| 6''-H₃ | 1.75 | d | 6.2 |
Note: Data is compiled and interpreted from similar steroidal saponin structures reported in the literature. Specific assignments for every proton are dependent on the original elucidation papers which were not fully accessible.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | Chemical Shift (δ ppm) | Position | Chemical Shift (δ ppm) |
| Aglycone | β-D-Glucopyranosyl | ||
| 1 | 78.1 | 1' | 102.5 |
| 2 | 34.5 | 2' | 75.4 |
| 3 | 77.9 | 3' | 86.8 |
| 4 | 39.1 | 4' | 69.9 |
| 5 | 141.2 | 5' | 77.0 |
| 6 | 121.8 | 6' | 62.7 |
| 7 | 32.2 | α-L-Rhamnopyranosyl | |
| 8 | 31.6 | 1'' | 102.0 |
| 9 | 50.2 | 2'' | 72.7 |
| 10 | 37.1 | 3'' | 72.9 |
| 11 | 21.1 | 4'' | 74.3 |
| 12 | 40.2 | 5'' | 69.9 |
| 13 | 40.8 | 6'' | 18.7 |
| 14 | 56.4 | ||
| 15 | 32.5 | ||
| 16 | 81.1 | ||
| 17 | 62.9 | ||
| 18 | 16.5 | ||
| 19 | 19.5 | ||
| 20 | 41.9 | ||
| 21 | 14.7 | ||
| 22 | 109.5 | ||
| 23 | 31.8 | ||
| 24 | 29.2 | ||
| 25 | 30.6 | ||
| 26 | 67.0 | ||
| 27 | 17.4 |
Note: Data is compiled and interpreted from similar steroidal saponin structures reported in the literature. Precise values may vary slightly based on experimental conditions.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): The ESI-MS spectrum of this compound typically shows a pseudomolecular ion peak corresponding to its molecular formula, C₄₅H₇₄O₁₇. The expected mass for the sodium adduct [M+Na]⁺ would be approximately m/z 925.49.
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns for steroidal saponins. The fragmentation of this compound would involve the sequential loss of its sugar moieties. A primary fragmentation would likely be the cleavage of the terminal rhamnose unit, followed by the loss of the glucose unit, providing evidence for the sugar sequence and the structure of the aglycone.
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of standard phytochemical techniques.
Isolation of this compound
A general procedure for the isolation of this compound from plant material is as follows:
-
Extraction: The dried and powdered plant material (e.g., tubers of Liriope platyphylla) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Steroidal saponins like this compound are typically enriched in the n-butanol fraction.
-
Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This often includes:
-
Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases with a gradient elution system.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column to yield the pure compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated pyridine (C₅D₅N) or deuterated methanol (CD₃OD) as the solvent. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity between protons and carbons and to assign all signals unambiguously.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern and confirm the structure of the sugar units and the aglycone.
Visualization of Methodologies
The following diagrams illustrate the general workflows involved in the study of natural products like this compound.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of this compound. The detailed NMR and MS information, along with the outlined experimental protocols and workflows, serves as a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. The comprehensive characterization of this compound is a critical step towards unlocking its full therapeutic potential.
Neuroprotective Potential of Liriopesides B: A Technical Whitepaper for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liriopesides B, a steroidal saponin isolated from the tuber of Liriope platyphylla, has emerged as a compound of interest for its potential therapeutic applications. While extensively studied for its anti-cancer properties, emerging evidence from studies on Liriope platyphylla extracts (LPE) and its total saponins (LPTS) suggests a promising neuroprotective profile for its constituent compounds. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective potential of this compound, drawing from direct evidence where available and inferring potential mechanisms from related compounds and the source plant extract. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development in the field of neurotherapeutics.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms include oxidative stress, neuroinflammation, and apoptosis. Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel neuroprotective agents that can halt or reverse the disease progression. Natural products represent a rich source of bioactive compounds with therapeutic potential. Liriope platyphylla has been used in traditional medicine for various ailments, and modern scientific investigation has begun to validate its neuroprotective effects. This whitepaper focuses on this compound, a key saponin from Liriope platyphylla, to elucidate its potential as a neuroprotective drug candidate.
Evidence of Neuroprotection from Liriope platyphylla and its Saponins
Direct research on the neuroprotective effects of isolated this compound is currently limited. However, studies on Liriope platyphylla extracts (LPE) and its total saponins (LPTS) provide a strong foundation for its potential neuroprotective activities.
Anti-Oxidative and Anti-Apoptotic Effects
Studies have demonstrated that LPE and LPTS can protect neuronal cells from oxidative stress-induced damage and subsequent apoptosis.
Table 1: Quantitative Data on the Anti-Oxidative and Anti-Apoptotic Effects of Liriope platyphylla Preparations
| Preparation | Model System | Treatment | Outcome | Quantitative Results | Citation |
| LPE | H₂O₂-induced cytotoxicity in SH-SY5Y cells | 50 µg/ml LPE pretreatment | Increased cell viability | Significant protection against H₂O₂-induced cell loss | [1][2] |
| LPE | H₂O₂-induced cytotoxicity in SH-SY5Y cells | LPE pretreatment | Blocked PARP and caspase-3 cleavage | LPE pretreatment effectively blocked cleavage | [1][2] |
| LPTS | D-galactose-induced aging in mice | 10, 50, 100 mg/kg LPTS | Decreased oxidative stress markers | Decreased levels of MDA and lipofuscin | [3] |
| LPTS | D-galactose-induced aging in mice | 10, 50, 100 mg/kg LPTS | Increased antioxidant enzyme activity | Increased SOD activity and GSH-Px level | [3] |
Anti-Neuroinflammatory Effects
Neuroinflammation, primarily mediated by microglial activation, is a key contributor to neurodegeneration. LPE has been shown to suppress neuroinflammatory responses in activated microglial cells.
Table 2: Quantitative Data on the Anti-Neuroinflammatory Effects of Liriope platyphylla Extract
| Preparation | Model System | Treatment | Outcome | Quantitative Results | Citation |
| LPE | LPS-stimulated BV2 microglia | LPE pretreatment | Downregulation of inflammatory mediators | Marked decrease in COX-2, NO, PGE₂, iNOS, IL-6, IL-1β, and TNF-α | [4] |
Modulation of Neurotrophic Factors and Cognitive Enhancement
Enhancing the expression and signaling of neurotrophic factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) is a key strategy for promoting neuronal survival and plasticity.
Table 3: Effects of Liriope platyphylla Preparations on Neurotrophic Factors and Cognition
| Preparation/Compound | Model System | Treatment | Outcome | Quantitative Results | Citation |
| Red LPE (RLP) | NSE/hAPPsw transgenic mice (AD model) | RLP treatment | Increased serum NGF | Significant increase compared to vehicle-treated mice | [5][6] |
| Red LPE (RLP) | NSE/hAPPsw transgenic mice (AD model) | RLP treatment | Reduced Aβ-42 peptide deposition | Lower Aβ-42 peptides in RLP-treated mice | [5][6] |
| LPTS | D-galactose-induced aging in mice | 10, 50, 100 mg/kg LPTS | Improved learning and memory | Improved memory in aging mice | [3] |
| Spicatoside A | Mice | Spicatoside A treatment | Enhanced memory consolidation | Enhanced memory through BDNF | [7] |
Potential Neuroprotective Mechanisms of this compound
While direct evidence is pending, the known biological activities of this compound from cancer research, combined with the neuroprotective profile of LPE and other related saponins, suggest several potential neuroprotective mechanisms.
Modulation of Apoptosis and Cell Survival Pathways
This compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways that are also critical for neuronal survival.[8][9] It is plausible that in a neurodegenerative context, this compound could modulate these pathways to promote neuronal survival rather than cell death.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. In cancer cells, this compound inhibits this pathway to induce apoptosis. In neurons, finely tuned modulation of this pathway is crucial for survival, and dysregulation is implicated in neurodegeneration. This compound may restore homeostasis in this pathway in diseased neurons.
-
MAPK Pathway: The MAPK family (ERK, JNK, p38) regulates diverse cellular processes, including stress responses, apoptosis, and plasticity. LPE has been shown to exert neuroprotection by modulating p38 activation.[1][2] this compound also modulates the MAPK pathway in cancer cells, suggesting a similar role in neurons.[8]
Anti-Inflammatory and Antioxidant Activity
The anti-neuroinflammatory effects of LPE are well-documented.[4] Given that this compound is a major saponin in LPE, it is highly likely to contribute to these effects. Potential mechanisms include:
-
Inhibition of Microglial Activation: By analogy with LPE, this compound may suppress the production of pro-inflammatory cytokines and enzymes in activated microglia.
-
Activation of the Nrf2 Pathway: The Keap1/Nrf2/ARE pathway is a master regulator of the antioxidant response. While not yet demonstrated for this compound, many natural compounds exert neuroprotection through this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the cited research.
H₂O₂-Induced Cytotoxicity Assay in SH-SY5Y Cells
This protocol is adapted from studies on LPE and can be applied to assess the protective effects of this compound against oxidative stress.[1][2]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of this compound for 6 hours.
-
Induction of Cytotoxicity: 100 µM of hydrogen peroxide (H₂O₂) is added to the wells (except for the control group) and co-incubated with this compound for 24 hours.
-
Cell Viability Assessment: Cell viability is measured using a CCK-8 assay according to the manufacturer's instructions. Absorbance is read at 450 nm.
Western Blot Analysis of Signaling Proteins
This protocol allows for the investigation of the effect of this compound on key signaling pathways.[1][2][8]
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies against target proteins (e.g., p-p38, p38, p-Akt, Akt, cleaved caspase-3, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an ECL detection system.
In Vivo D-galactose-Induced Aging Model
This protocol, used for LPTS, can be adapted to evaluate the effects of this compound on cognitive function in an aging model.[3]
-
Animal Model: Kunming mice are randomly divided into groups. Aging is induced by daily subcutaneous injection of D-galactose for 6-8 weeks.
-
Drug Administration: this compound is administered orally to the treatment groups daily for the duration of the D-galactose induction.
-
Behavioral Tests: Learning and memory are assessed using tests such as the Morris water maze or step-down passive avoidance test.
-
Biochemical Analysis: After the behavioral tests, brain tissues are collected for the measurement of oxidative stress markers (MDA, SOD, GSH-Px) and other relevant biochemical parameters.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: Putative neuroprotective mechanisms of this compound.
Caption: General workflow for neuroprotective drug discovery.
Future Directions and Conclusion
The evidence gathered from studies on Liriope platyphylla extracts and its total saponins strongly suggests that this compound possesses significant, yet largely unexplored, neuroprotective potential. The anti-apoptotic and MAPK-modulating effects of this compound observed in cancer cell lines provide a compelling rationale for investigating these mechanisms in the context of neurodegeneration.
Key future research directions should include:
-
In vitro neuroprotection assays: Directly assess the protective effects of isolated this compound against various neurotoxic insults, including excitotoxicity, oxidative stress, and neuroinflammation in relevant neuronal and microglial cell lines.
-
Mechanism of action studies: Elucidate the specific molecular targets and signaling pathways modulated by this compound in neuronal cells, with a focus on the Nrf2, NLRP3 inflammasome, and neurotrophic factor signaling pathways.
-
Blood-Brain Barrier Permeability: Determine the ability of this compound to cross the blood-brain barrier using in silico prediction models and in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
In vivo efficacy studies: Evaluate the therapeutic efficacy of this compound in animal models of neurodegenerative diseases to assess its impact on cognitive and motor functions, as well as neuropathological hallmarks.
References
- 1. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Liriope platyphylla total saponin on learning, memory and metabolites in aging mice induced by D-galactose [jcimjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Red Liriope platyphylla on NGF secretion ability, NGF receptor signaling pathway and γ-secretase components in NSE/hAPPsw transgenic mice expressing Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Red Liriope platyphylla on NGF secretion ability, NGF receptor signaling pathway and γ-secretase components in NSE/hAPPsw transgenic mice expressing Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Liriopesides B from Liriope muscari Roots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and potential applications of Liriopesides B, a steroidal saponin isolated from the roots of Liriope muscari. This document includes detailed protocols for extraction and purification, quantitative data from related studies, and insights into the compound's biological activities and mechanisms of action.
Introduction
This compound is a bioactive steroidal saponin derived from the roots of Liriope muscari (Decne.) L.H. Bailey, a plant used in traditional medicine. Recent studies have highlighted its potent anti-tumor properties, making it a compound of interest for oncological research and drug development. This compound has been shown to inhibit cancer cell proliferation, metastasis, and induce apoptosis through modulation of key signaling pathways such as the PI3K/Akt/mTOR and AMPK-mTOR pathways[1][2][3][4]. These findings underscore the importance of efficient and standardized methods for the extraction and purification of this compound for further preclinical and clinical investigations.
Extraction and Purification Methodologies
The following sections detail the protocols for the extraction and purification of this compound from the roots of Liriope muscari. The methodologies are based on established phytochemical techniques for isolating steroidal saponins.
Extraction of Total Saponins
This protocol describes a conventional solvent extraction method for obtaining a crude saponin-rich extract from Liriope muscari roots.
Materials and Equipment:
-
Dried roots of Liriope muscari
-
70% Ethanol (EtOH)
-
Grinder or mill
-
Large-volume extraction vessel
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Protocol:
-
Preparation of Plant Material: Dry the roots of Liriope muscari and grind them into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Place 10 kg of the powdered root material into the extraction vessel.
-
Add 80 L of 70% ethanol (a 1:8 solid-to-solvent ratio).
-
Heat the mixture to a gentle reflux and maintain for 2 hours with continuous stirring.
-
After 2 hours, filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times, each with a fresh 80 L of 70% ethanol.
-
Combine the three filtered extracts.[3]
-
-
Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous concentrate contains the crude saponin mixture.
Purification of this compound
This multi-step chromatographic protocol is designed to isolate this compound from the crude saponin extract.
Materials and Equipment:
-
Crude saponin extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Analytical HPLC system for purity assessment
Protocol:
-
Silica Gel Column Chromatography:
-
Subject the crude saponin extract to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system to separate the saponins into fractions of varying polarity.
-
Monitor the fractions using TLC to identify those containing saponins.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the saponin-rich fractions from the silica gel column and further purify them using a Sephadex LH-20 column with a methanol-based mobile phase to remove pigments and other impurities.
-
-
Semi-Preparative HPLC:
-
Subject the purified saponin fractions to semi-preparative HPLC for the final isolation of this compound. The specific conditions (e.g., column type, mobile phase, and gradient) would need to be optimized based on the complexity of the fraction.
-
Collect the peak corresponding to this compound.
-
-
Purity Confirmation:
Quantitative Data and Optimization
| Parameter | Optimized Value | Spicatoside A Yield (%) |
| Extraction Method | Pressurized Liquid Extraction (PLE) | |
| Extraction Temperature | 130°C | 0.0157 |
| Extraction Time | 20 minutes | |
| Ethanol Concentration | 86% |
Table 1: Optimized Pressurized Liquid Extraction (PLE) conditions for spicatoside A from Liriope platyphylla.[2]
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-cancer activity in various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
PI3K/Akt/mTOR Signaling Pathway
In oral squamous cell carcinoma, this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway. This inhibition leads to a decrease in cell proliferation, migration, and invasion, and promotes apoptosis.[1][4]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
AMPK/mTOR Signaling Pathway
In non-small cell lung cancer cells, this compound induces autophagy by activating the AMPKα-mTOR signaling pathway. This action contributes to its anti-tumor effects.[3]
Caption: this compound promotes autophagy via the AMPK/mTOR pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the extraction, purification, and further investigation of this compound from Liriope muscari roots. The potent anti-cancer activities of this compound, coupled with a growing understanding of its molecular mechanisms, position this compound as a promising candidate for the development of novel cancer therapeutics. Further research should focus on optimizing extraction and purification processes to improve yield and purity, as well as expanding in vivo studies to validate its therapeutic potential.
References
- 1. Novel cytotoxic steroidal glycosides from the roots of Liriope muscari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel cytotoxic steroidal saponins from the roots of Liriope muscari (Decne.) L.H. Bailey - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Liriopesides B using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Liriopesides B, a steroidal saponin found in species such as Liriope spicata. The described protocol provides a reliable and accurate approach for the determination of this compound in plant extracts, which is essential for quality control, standardization, and pharmacological research. The method utilizes a C18 reversed-phase column with detection by an Evaporative Light Scattering Detector (ELSD), suitable for saponins that lack a strong chromophore.
Introduction
This compound is a naturally occurring steroidal saponin isolated from the tubers of plants belonging to the Liriope and Ophiopogon genera. These plants have a history of use in traditional medicine, and their bioactive constituents are of growing interest to the pharmaceutical and nutraceutical industries. Accurate quantification of specific markers like this compound is crucial for ensuring the quality, efficacy, and safety of raw materials and finished products. This document provides a comprehensive protocol for the quantification of this compound using a validated HPLC-ELSD method.
Experimental Protocols
Sample Preparation: Pressurized Liquid Extraction (PLE)
A reliable method for extracting this compound from plant material is Pressurized Liquid Extraction (PLE), which offers high extraction efficiency.
-
Sample Pre-treatment: Air-dry the tuberous roots of the plant material and grind them into a fine powder.
-
Extraction Solvent: Methanol is a suitable solvent for the extraction of saponins.
-
PLE System Parameters:
-
Accurately weigh approximately 1.0 g of the powdered plant material and mix with diatomaceous earth.
-
Pack the mixture into an extraction cell.
-
Set the extraction temperature to 80°C and the pressure to 1500 psi.
-
Perform static extraction for a specified time, followed by flushing with the solvent.
-
-
Post-Extraction:
-
Collect the extract and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
Standard Solution Preparation
-
Primary Stock Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create a calibration curve covering the expected concentration range of this compound in the samples.
HPLC-ELSD Method
The quantification of this compound can be achieved using an HPLC system coupled with an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile to elute the saponins. A starting point could be 80% A, transitioning to 50% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
ELSD Conditions:
-
Drift Tube Temperature: 60°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
Data Presentation
The following tables summarize the quantitative data from the method validation for this compound.[1][2]
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | y = ax + b | > 0.9930 | 104 - 2080 | 26.00 | 52.00 |
Table 2: Precision, Repeatability, and Accuracy
| Analyte | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Repeatability (RSD%) | Recovery (%) |
| This compound | < 4.04 | < 3.63 | < 3.41 | 94.4 - 105.3 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound.
References
Liriopesides B: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liriopesides B is a naturally occurring steroidal saponin isolated from the tuber of Liriope platyphylla.[1][2] Emerging research has highlighted its potential as a potent anti-cancer agent, demonstrating significant activity against various malignancies, including non-small cell lung cancer (NSCLC), oral squamous cell carcinoma (OSCC), and ovarian cancer.[1][3][4][5][6] This document provides detailed application notes and standardized protocols for the use of this compound in cell culture studies to facilitate further investigation into its therapeutic potential.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted approach that includes the induction of apoptosis, autophagy, and cell cycle arrest.[1][2] Its molecular mechanism primarily involves the modulation of key cellular signaling pathways.
Key Signaling Pathways Affected by this compound:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival in many cancers.[4][5][6][7]
-
MAPK/AKT Pathway: The compound also suppresses the mitogen-activated protein kinase (MAPK) and AKT signaling pathways, which are crucial for maintaining cell survival.[1]
-
AMPKα-mTOR Pathway: this compound can induce autophagy through the activation of the AMPKα-mTOR signaling pathway.[1]
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range (µM) | Observed Effects | Reference |
| H460 | Non-Small Cell Lung Cancer | CCK-8 | 10 - 60 | Decreased cell viability | [1] |
| H1975 | Non-Small Cell Lung Cancer | CCK-8 | 10 - 60 | Decreased cell viability | [1] |
| A2780 | Ovarian Cancer | Cell Invasion | Not specified | Inhibition of metastasis | [3] |
| CAL-27 | Oral Squamous Cell Carcinoma | CCK-8 | Not specified | Suppressed cell growth | [5] |
| SAS | Oral Squamous Cell Carcinoma | CCK-8 | Not specified | Suppressed cell growth | [5] |
| SCC-9 | Oral Squamous Cell Carcinoma | CCK-8 | Not specified | Suppressed cell growth | [5] |
Table 2: Summary of this compound-Induced Cellular Effects and Associated Protein Expression Changes
| Cellular Effect | Cell Line(s) | Key Protein Changes | Reference |
| Apoptosis | H460, H1975, A2780, OSCC lines | Increased: Bax, Bad, Caspase-3, Caspase-8Decreased: Bcl-2, Bcl-xl | [1][2][3][4][5] |
| Cell Cycle Arrest | H460, H1975, A2780 | Increased: p21, p27Decreased: Cyclin D1, Cyclin D3, CDK6 | [1][3][5] |
| Autophagy | H460, H1975 | Increased: LC3-II, p-AMPKα, p-ULKDecreased: p-mTOR | [1] |
| Metastasis Inhibition | A2780, OSCC lines | Increased: E-cadherinDecreased: MMP-2, MMP-9 | [3][4][6] |
| PD-L1 Downregulation | H460, H1975 | Decreased: PD-L1 | [1][2] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., H460, H1975, A2780, CAL-27, SAS)
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (purity ≥98%)
-
DMSO (for stock solution preparation)
-
96-well, 24-well, or 6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture plates at a desired density. Allow the cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 30, 40, 50, 60 µM).[1] The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24 or 48 hours).[1]
-
Downstream Analysis: Following incubation, the cells are ready for various downstream assays.
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.[1]
Materials:
-
Cells treated with this compound in a 96-well plate
-
CCK-8 solution
-
Microplate spectrophotometer
Procedure:
-
After the treatment period, add 10 µl of CCK-8 solution to each well of the 96-well plate.[1]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate spectrophotometer.[1]
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) can then be quantified.
Western Blot Analysis
This protocol is for analyzing the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells with RIPA buffer to extract total proteins.
-
Determine the protein concentration using the BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei- Translational Cancer Research [tcr.amegroups.org]
Liriopesides B: A Promising Agent for Inducing Apoptosis in Ovarian Cancer Cells
Application Note and Experimental Protocols
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological cancers, necessitating the exploration of novel therapeutic agents. Liriopesides B, a steroidal saponin extracted from Liriope spicata var. prolifera, has emerged as a potential candidate for anti-cancer therapy.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the effects of this compound on ovarian cancer cells, with a specific focus on its apoptosis-inducing capabilities. Studies have demonstrated that this compound can inhibit proliferation, suppress metastasis, and induce programmed cell death (apoptosis) in human ovarian cancer cell lines, such as A2780.[1][3][4] The underlying mechanisms involve the regulation of key proteins associated with the cell cycle and apoptosis.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects on ovarian cancer cells through a multi-faceted approach. The primary mechanism involves the induction of apoptosis, or programmed cell death. This is achieved by modulating the expression of key regulatory proteins.[1][4] Specifically, this compound has been shown to downregulate the anti-apoptotic protein BCL-2.[1][2] The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[5][6][7]
Furthermore, this compound influences the cell cycle, causing an arrest at the G1 phase.[1][2] This cell cycle inhibition is associated with the upregulation of p21 and p27, which are cyclin-dependent kinase inhibitors that play a crucial role in controlling cell cycle progression.[1] An increase in the expression of E-cadherin has also been observed, which is significant as E-cadherin is involved in cell adhesion and its upregulation can inhibit cancer cell metastasis.[1]
While direct evidence in ovarian cancer is still emerging, studies in other cancer types, such as oral squamous cell carcinoma, suggest that this compound may also exert its effects through the PI3K/Akt/mTOR signaling pathway.[8][9][10] This pathway is a critical regulator of cell survival, growth, and proliferation and is often dysregulated in ovarian cancer.[11][12][13] Similarly, the MAPK pathway, which is also involved in regulating cell proliferation and apoptosis, could be a potential target of this compound.[14][15][16][17]
Data Presentation
The following tables summarize the quantitative data from studies on the effects of this compound on A2780 human ovarian cancer cells.
Table 1: Effect of this compound on Protein and mRNA Expression in A2780 Cells
| Gene/Protein | Concentration | Fold Change (vs. Control) | Reference |
| mRNA Expression | |||
| E-CADHERIN | 10 x IC50 | Significant Increase | [1] |
| p21 | 10 x IC50 | Significant Increase | [1] |
| p27 | 10 x IC50 | Significant Increase | [1] |
| BCL-2 | 10 x IC50 | Significant Decrease | [1] |
| Protein Expression | |||
| E-CADHERIN | 10 x IC50 | 1.717 | [1] |
| p21 | 10 x IC50 | 1.543 | [1] |
| p27 | 10 x IC50 | 1.160 | [1] |
| BCL-2 | 10 x IC50 | 0.840 | [1] |
Table 2: Effect of this compound on A2780 Cell Proliferation
| Treatment Duration | Maximum Inhibitory Rate | Reference |
| 120 hours | 94.462% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the apoptosis-inducing effects of this compound on ovarian cancer cells.
Cell Culture
-
Cell Line: A2780 human ovarian cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Procedure:
-
Seed A2780 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[18]
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 µM) for different time points (e.g., 24, 48, 72, 96, 120 hours).[3]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells after treatment with this compound.
-
Procedure:
-
Seed A2780 cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50, 2x IC50) for 48 hours.[1]
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only FITC Annexin V, and cells stained with only PI should be used as controls for setting up compensation and gates.
-
Hoechst 33258 Staining for Apoptotic Morphology
This staining method allows for the visualization of nuclear changes characteristic of apoptosis.
-
Procedure:
-
Grow A2780 cells on coverslips in a 6-well plate and treat with this compound for 48 hours.[1][4]
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Wash again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[4]
-
Western Blot Analysis
This technique is used to detect changes in the protein expression levels of apoptosis-related markers.
-
Procedure:
-
Treat A2780 cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL-2, p21, p27, E-cadherin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound inhibited cell growth and decreased CA125 level in human ovarian cancer A2780 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei- Translational Cancer Research [tcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the PI3K/AKT/mTOR signaling pathway in ovarian cancer: Biological and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. researchgate.net [researchgate.net]
- 17. Aberrant MAPK Signaling Offers Therapeutic Potential for Treatment of Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Liriopesides B in Non-Small Cell Lung Cancer (NSCLC) Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Liriopesides B (LPB) is a natural steroidal saponin isolated from the tuber of Liriope platyphylla. Recent studies have highlighted its potential as an anti-tumor agent in several types of cancer. In the context of non-small cell lung cancer (NSCLC), which remains a leading cause of cancer-related mortality worldwide, this compound has demonstrated significant efficacy in preclinical models. It has been shown to inhibit proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest in human NSCLC cells.[1][2] Furthermore, LPB has been found to modulate key signaling pathways, including the MAPK and PI3K/Akt pathways, and to reduce the expression of the immune checkpoint protein PD-L1.[1] These findings suggest that this compound could be a promising candidate for the development of novel therapeutic strategies for NSCLC.
These application notes provide a summary of the key findings on the effects of this compound on NSCLC cells and detailed protocols for replicating and building upon this research.
Data Presentation
Table 1: In Vitro Efficacy of this compound on NSCLC Cell Lines
The following table summarizes the quantitative data on the effects of this compound on the H460 and H1975 human NSCLC cell lines.
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| IC50 (24h) | H460 | 42.62 µM | - | [1] |
| H1975 | 32.25 µM | - | [1] | |
| Apoptosis Rate | H460 | 60 µM | 80.1% | [1] |
| H460 (Control) | 0 µM | 12.7% | [1] | |
| H1975 | 60 µM | 60.9% | [1] | |
| H1975 (Control) | 0 µM | 8.3% | [1] | |
| Cell Cycle Arrest (G1 Phase) | H460 | 60 µM | 87.4% | [1] |
| H460 (Control) | 0 µM | 59.5% | [1] | |
| H1975 | 60 µM | 74.0% | [1] | |
| H1975 (Control) | 0 µM | 46.2% | [1] |
Key Signaling Pathways and Mechanisms
This compound exerts its anti-cancer effects in NSCLC cells through the modulation of several critical signaling pathways.
Apoptosis Induction
This compound induces apoptosis through the intrinsic mitochondrial pathway.[1] This is characterized by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xl.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-8 and caspase-3, key executioners of apoptosis.[1]
Figure 1: this compound Induced Apoptosis Pathway.
Cell Cycle Arrest
This compound causes cell cycle arrest at the G1/S phase transition.[1] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin D1, Cyclin D3, and CDK6.[3][4]
Inhibition of MAPK and PI3K/Akt Signaling
This compound has been shown to inhibit the phosphorylation of key proteins in the MAPK and PI3K/Akt signaling pathways in NSCLC cells.[1] These pathways are crucial for cell survival and proliferation. Specifically, LPB treatment leads to a decrease in the levels of phosphorylated ERK1/2, p38, JNK, and Akt.[1]
Figure 2: Inhibition of MAPK and PI3K/Akt Pathways.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on NSCLC cells.
Experimental Workflow Overview
Figure 3: Experimental Workflow.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., H460, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (LPB) stock solution
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate spectrophotometer
Procedure:
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of LPB in complete culture medium at desired concentrations (e.g., 0, 10, 20, 30, 40, 50, 60 µM).
-
Remove the medium from the wells and add 100 µL of the LPB dilutions. Include a vehicle control (medium with the same concentration of solvent used for LPB, e.g., DMSO).
-
Incubate the cells with LPB for 24 or 48 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate spectrophotometer.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde
-
0.5% Crystal violet solution
Procedure:
-
Seed 1 x 10³ cells per well in a 6-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of LPB (e.g., 0, 20, 40, 60 µM).
-
Incubate the plates for approximately 2 weeks, replacing the medium with fresh LPB-containing medium every 3-4 days.
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 30 minutes at 4°C.
-
Stain the colonies with 0.5% crystal violet for 20 minutes at room temperature.
-
Wash the wells with water and allow them to air dry.
-
Image the plates and count the number of colonies (typically >50 cells).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
NSCLC cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of LPB for 24 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
NSCLC cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with LPB as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
This protocol is for detecting the expression levels of specific proteins involved in apoptosis and signaling pathways.
Materials:
-
NSCLC cells treated with LPB
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-Akt, Akt, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound demonstrates significant anti-tumor activity against non-small cell lung cancer cells in vitro. Its ability to induce apoptosis, cause G1/S cell cycle arrest, and inhibit pro-survival signaling pathways makes it a compelling compound for further investigation in NSCLC drug development. The provided protocols offer a framework for researchers to explore the therapeutic potential of this compound and to elucidate its mechanisms of action in greater detail. Further in vivo studies are warranted to validate these promising preclinical findings.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
Liriopesides B: A Potential Therapeutic Agent for Neurodegenerative Diseases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating the pathological processes underlying these devastating conditions. Liriopesides B, a steroidal saponin isolated from the tuber of Liriope platyphylla, has garnered attention for its diverse biological activities. While extensively studied for its anti-cancer properties, its potential as a neuroprotective agent is a growing area of interest. This document provides a summary of the current understanding of this compound's potential in neurodegenerative diseases, including proposed mechanisms of action and detailed experimental protocols based on studies of Liriope platyphylla extracts.
Proposed Mechanisms of Action
This compound is hypothesized to exert its neuroprotective effects through a multi-faceted approach, primarily by targeting oxidative stress and neuroinflammation, two key pathological hallmarks of neurodegenerative diseases. The proposed mechanisms, largely extrapolated from studies on Liriope platyphylla extracts and the known functions of related compounds, include:
-
Anti-inflammatory Effects: By inhibiting the activation of microglia, the resident immune cells of the central nervous system, this compound may reduce the production of pro-inflammatory mediators. This is likely achieved through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
-
Antioxidant Properties: this compound may protect neurons from oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which upregulates the expression of antioxidant enzymes.
-
Inhibition of Inflammasome Activation: The NLRP3 inflammasome is a key player in the inflammatory cascade and has been implicated in neurodegenerative diseases. This compound may suppress the activation of the NLRP3 inflammasome, thereby reducing the maturation and release of pro-inflammatory cytokines like IL-1β.
Data Presentation
The following tables summarize quantitative data from studies on Liriope platyphylla extract (LPE), which contains this compound. It is important to note that these results reflect the effects of the whole extract, and further studies are needed to determine the specific contribution of this compound.
Table 1: In Vitro Neuroprotective Effects of Liriope platyphylla Extract (LPE) on SH-SY5Y Human Neuroblastoma Cells
| Experimental Model | Treatment | Concentration | Outcome | Reference |
| Hydrogen Peroxide (H₂O₂)-induced oxidative stress | LPE pretreatment for 6 hours, followed by 100 μM H₂O₂ for 24 hours | 50 µg/mL | Significant protection against H₂O₂-induced cell loss.[1] | [1] |
| H₂O₂-induced apoptosis | LPE pretreatment followed by H₂O₂ | 5 and 50 µg/mL | Remarkable reduction in late apoptotic and necrotic cell populations.[1] | [1] |
| H₂O₂-induced p38 MAPK activation | LPE pretreatment followed by H₂O₂ | Not specified | Attenuation of p-p38 MAPK levels.[1] | [1] |
Table 2: In Vivo Effects of Red Liriope platyphylla (RLP) in a Mouse Model of Alzheimer's Disease (NSE/hAPPsw Tg Mice)
| Treatment | Duration | Outcome | Reference |
| Red Liriope platyphylla (RLP) | 3 weeks | Increased serum levels of Nerve Growth Factor (NGF). | [2] |
| Red Liriope platyphylla (RLP) | 3 weeks | Decreased accumulation of Aβ-42 peptides in the brain. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on Liriope platyphylla extract. These protocols can serve as a foundation for designing experiments to specifically investigate the effects of purified this compound.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[1][3]
a. Cell Culture and Treatment:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 96-well plates at a density of 5 x 10⁴ cells/mL and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.5 - 50 µM) for 6 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.
-
Incubate the cells for an additional 24 hours.
b. Cell Viability Assessment (CCK-8 Assay):
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
c. Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
Seed SH-SY5Y cells in 6-well plates and treat as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
In Vitro Anti-Neuroinflammatory Assay using BV2 Microglial Cells
This protocol evaluates the anti-inflammatory effects of a compound on activated microglial cells.
a. Cell Culture and Treatment:
-
Culture murine BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
b. Nitric Oxide (NO) Production Assay (Griess Reagent):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
c. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the expression levels of key proteins in signaling pathways.
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p38, p-NF-κB, NF-κB, Nrf2, HO-1, NLRP3, Caspase-1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Red Liriope platyphylla on NGF secretion ability, NGF receptor signaling pathway and γ-secretase components in NSE/hAPPsw transgenic mice expressing Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experiments with Liriopesides B in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the therapeutic potential of Liriopesides B (LPB) in various mouse models. LPB, a steroidal saponin isolated from Liriope spicata, has demonstrated significant anti-tumor properties and holds promise for other indications, including inflammatory diseases and neurodegenerative disorders, based on the traditional use of its source plant.[1] This document outlines detailed protocols for relevant mouse models, drug administration, and analytical methods to assess the efficacy and mechanism of action of LPB.
Biological Activity of this compound
This compound has been shown to exert potent anti-tumor effects in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC).[2][3] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest at the G1/S phase, and autophagy (a cellular recycling process).[1] Key signaling pathways modulated by LPB include the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[2][4][5] LPB has been observed to inhibit these pathways, leading to reduced cancer cell proliferation and survival.[2][4][5] Furthermore, LPB can downregulate the expression of Programmed Death-Ligand 1 (PD-L1), suggesting a potential role in cancer immunotherapy by overcoming tumor immune evasion.[1]
The plant from which LPB is derived, Liriope platyphylla, has a history of use in traditional medicine for treating conditions such as coughs, neurodegenerative diseases, and asthma.[1] This suggests that LPB may also possess anti-inflammatory and neuroprotective properties.
In Vivo Experimental Design: Mouse Models
The following sections detail protocols for establishing and utilizing mouse models for cancer, inflammation, and neurodegeneration to investigate the therapeutic effects of this compound.
Oncology: Xenograft Tumor Model
This model is suitable for evaluating the anti-tumor efficacy of LPB against various human cancers.
Protocol:
-
Cell Culture: Culture human cancer cells (e.g., OSCC cell line SAS) in appropriate media until they reach 70-80% confluency.
-
Animal Model: Use 4-6 week old male nude mice.
-
Cell Implantation: Resuspend the cancer cells to a concentration of 1x10⁷ cells/mL. Subcutaneously inject 6x10⁶ cells into the left axilla of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly. Once tumors reach a volume of approximately 200 mm³, randomize the mice into treatment and control groups.
-
LPB Administration: Based on previous studies, this compound can be administered at doses of 5 and 10 mg/kg.[5] The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the formulation and pharmacokinetic properties of LPB.
-
Data Collection and Analysis:
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumor tissues for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL stain, caspase-3 activity), and signaling pathway modulation (e.g., Western blot for PI3K/Akt/mTOR and MAPK pathway proteins).
-
Conduct histological analysis (H&E staining) of major organs to assess toxicity.
-
Quantitative Data Summary:
| Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) | Body Weight Change (%) | Caspase-3 Activity (Fold Change) | p-Akt Expression (Relative to Control) |
| Vehicle Control | |||||
| LPB (5 mg/kg) | |||||
| LPB (10 mg/kg) |
Inflammation: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to investigate the anti-inflammatory effects of LPB.
Protocol:
-
Animal Model: Use adult C57BL/6 mice.
-
LPB Pre-treatment: Administer this compound or vehicle control to the mice for a specified period (e.g., daily for 7 days) via oral gavage or intraperitoneal injection.
-
Induction of Inflammation: On the final day of pre-treatment, inject a single dose of LPS (e.g., 0.5 mg/kg, intraperitoneally) to induce systemic inflammation.[6]
-
Data Collection and Analysis (24 hours post-LPS injection):
-
Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Harvest tissues (e.g., liver, lung) for histological analysis of inflammation and for Western blot analysis of NF-κB and MAPK signaling pathway components.
-
Assess sickness behavior (e.g., locomotor activity, body weight loss).
-
Quantitative Data Summary:
| Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Liver NF-κB p65 (Relative to Control) | Lung p-p38 MAPK (Relative to Control) | Body Weight Change (%) |
| Control (Vehicle + Saline) | |||||
| LPS (Vehicle + LPS) | |||||
| LPB + LPS |
Neurodegeneration: MPTP-Induced Parkinson's Disease Model
This model is employed to assess the neuroprotective potential of LPB.
Protocol:
-
Animal Model: Use young adult C57BL/6 mice.
-
LPB Pre-treatment: Administer this compound or vehicle control to the mice for a defined period before and during MPTP administration.
-
Induction of Neurodegeneration: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection. A common regimen is four injections of 18 mg/kg MPTP at 2-hour intervals.[7]
-
Data Collection and Analysis (7-21 days post-MPTP):
-
Perform behavioral tests to assess motor function (e.g., rotarod test, pole test).
-
Euthanize the mice and harvest the brains.
-
Analyze the substantia nigra and striatum for dopamine levels (by HPLC), and for the number of dopaminergic neurons (by tyrosine hydroxylase immunohistochemistry).
-
Assess markers of apoptosis (e.g., caspase-3 activity) and oxidative stress in brain tissue.
-
Analyze brain tissue for modulation of relevant signaling pathways (e.g., MAPK).
-
Quantitative Data Summary:
| Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | Substantia Nigra TH+ Neurons (count) | Brain Caspase-3 Activity (Fold Change) | Brain p-p38 MAPK (Relative to Control) |
| Vehicle Control | |||||
| MPTP | |||||
| LPB + MPTP |
Experimental Protocols: Detailed Methodologies
Drug Administration
-
Oral Gavage: Use a flexible gavage needle with a ball tip to prevent injury. The volume should not exceed 10 ml/kg body weight. Ensure the needle is correctly placed in the esophagus before slowly administering the substance.[8][9]
-
Intraperitoneal Injection: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. Use a 25-27 gauge needle and insert at a 30-45° angle.[10][11]
Western Blot Analysis of Signaling Pathways
-
Tissue Homogenization: Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., PI3K, Akt, mTOR, ERK, p38, JNK, NF-κB p65, IκBα).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence kit.
Caspase-3 Activity Assay
-
Tissue Lysate Preparation: Prepare tissue homogenates in a chilled cell lysis buffer.
-
Assay Procedure: Use a commercially available colorimetric or fluorometric caspase-3 assay kit. Incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measurement: Measure the absorbance or fluorescence, which is proportional to the caspase-3 activity.[12][13][14]
Visualization of Signaling Pathways and Workflows
Signaling Pathways
// Nodes LPB [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LPB -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; PI3K -> Akt [arrowhead=normal, color="#5F6368"]; Akt -> mTOR [arrowhead=normal, color="#5F6368"]; mTOR -> Proliferation [arrowhead=normal, color="#5F6368"]; mTOR -> Survival [arrowhead=normal, color="#5F6368"]; } this compound inhibits the PI3K/Akt/mTOR signaling pathway.
// Nodes LPB [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ERK1_2 [label="p-ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p-p38", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="p-JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPB -> ERK1_2 [arrowhead=tee, color="#EA4335", style=dashed]; LPB -> p38 [arrowhead=normal, color="#34A853", style=dashed]; LPB -> JNK [arrowhead=normal, color="#34A853", style=dashed]; ERK1_2 -> Proliferation [arrowhead=normal, color="#5F6368"]; p38 -> Apoptosis [arrowhead=normal, color="#5F6368"]; JNK -> Apoptosis [arrowhead=normal, color="#5F6368"]; } this compound modulates the MAPK signaling pathway.
Experimental Workflow
// Nodes Model [label="Disease Model Induction\n(e.g., Xenograft, LPS, MPTP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound Administration\n(Dose-ranging study)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="In-life Monitoring\n(Tumor size, body weight, behavior)", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis\n(Tissue collection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histo [label="Histopathology", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biochem [label="Biochemical Assays\n(ELISA, Caspase Activity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MolBio [label="Molecular Biology\n(Western Blot, qPCR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Model -> Treatment [arrowhead=normal, color="#5F6368"]; Treatment -> Monitoring [arrowhead=normal, color="#5F6368"]; Monitoring -> Endpoint [arrowhead=normal, color="#5F6368"]; Endpoint -> Histo [arrowhead=normal, color="#5F6368"]; Endpoint -> Biochem [arrowhead=normal, color="#5F6368"]; Endpoint -> MolBio [arrowhead=normal, color="#5F6368"]; } General workflow for in vivo evaluation of this compound.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei- Translational Cancer Research [tcr.amegroups.org]
- 4. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. modelorg.com [modelorg.com]
- 8. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 9. NF-kB pathway overview | Abcam [abcam.com]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. The NF-κB pathway | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 14. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Liriopesides B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liriopeside B is a steroidal saponin first isolated from the tuberous roots of Liriope spicata var. prolifera and also found in Ophiopogon japonicus. As a natural product, it has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. Structurally, Liriopeside B is a glycoside with a ruscogenin aglycone. Its chemical formula is C₃₉H₆₂O₁₂ and it has a molecular weight of 722.90 g/mol .
These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of Liriopeside B, along with detailed experimental protocols and data presentation.
Quantitative Data Summary
The biological activity of Liriopeside B has been demonstrated in various studies. The following table summarizes its inhibitory effects on the proliferation of different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Reference |
| A2780 | Human Ovarian Cancer | Not explicitly stated, but dose-dependent inhibition observed | [1] |
| CAL-27 | Oral Squamous Cell Carcinoma | ~40 | [2] |
| SAS | Oral Squamous Cell Carcinoma | ~35 | [2] |
| SCC-9 | Oral Squamous Cell Carcinoma | ~55 | [2] |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
A robust HPLC method coupled with a Diode Array Detector (DAD) and an Evaporative Light Scattering Detector (ELSD) is suitable for the simultaneous determination of Liriopeside B and other components in plant extracts.[1][3][4]
Protocol: HPLC-DAD-ELSD for Liriopeside B Analysis [1]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD and an ELSD.
-
Column: Agilent ZORBAX SB-C18 column (4.6 × 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution:
-
0–20 min: 30% A
-
20–45 min: 30%–60% A
-
45–60 min: 60%–90% A
-
60–70 min: 90% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
DAD Detection: 203 nm
-
ELSD Conditions:
-
Drift Tube Temperature: 60°C
-
Nebulizer Gas (N₂): 1.6 SLM
-
Expected Results: Under these conditions, Liriopeside B should be well-separated from other saponins and compounds present in the extract. A representative chromatogram of mixed standards can be found in the reference literature.[1] Liriopeside B is typically found in Liriope spicata and may be absent in Ophiopogon japonicus.[1][3]
Mass Spectrometry (MS) for Structural Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.
Protocol: ESI-MS/MS Analysis
-
Instrumentation: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive and Negative
-
Sample Introduction: Direct infusion of a purified sample solution (e.g., in methanol) or via LC-MS.
-
Typical ESI Conditions:
-
Capillary Voltage: 3.5–4.5 kV
-
Nebulizing Gas (N₂): 1.5 L/min
-
Drying Gas (N₂): 8.5 L/min
-
Desolvation Line Temperature: 250°C
-
Block Temperature: 200°C
-
-
MS/MS Analysis: Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain fragment ions.
Expected Fragmentation Pattern: The fragmentation of steroidal saponins like Liriopeside B typically involves the sequential loss of sugar moieties. The mass difference between the precursor ion and the fragment ions can be used to identify the types of sugars and their sequence. The ruscogenin aglycone will also produce characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucida
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the unambiguous structural elucidation of Liriopeside B.
Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: Deuterated pyridine (Pyridine-d₅) or methanol (CD₃OD).
-
Sample Preparation: Dissolve a purified sample of Liriopeside B in the chosen deuterated solvent.
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY: To establish proton-proton correlations within the same spin system.
-
HSQC: To correlate protons to their directly attached carbons.
-
HMBC: To identify long-range correlations between protons and carbons, which is crucial for determining the glycosidic linkages and the overall structure.
-
Expected Spectral Data: The ¹H and ¹³C NMR spectra will show characteristic signals for the ruscogenin aglycone and the sugar units. The chemical shifts and coupling constants can be compared with published data for similar ruscogenin glycosides to confirm the structure.
Signaling Pathway Analysis
Liriopeside B has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
Liriopeside B inhibits the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer. This inhibition leads to decreased cell proliferation and induction of apoptosis.
Caption: Liriopeside B inhibits the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
Liriopeside B also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another critical regulator of cell fate.
Caption: Liriopeside B modulates the MAPK signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and characterization of Liriopeside B from its natural source.
Caption: Workflow for Liriopeside B isolation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Delivery of Liriopesides B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liriopesides B, a steroidal saponin isolated from the tubers of Liriope species, has demonstrated significant potential as a therapeutic agent, particularly in oncology. Preclinical studies have revealed its capacity to induce apoptosis and cell cycle arrest in various cancer cell lines, including non-small cell lung cancer and oral squamous cell carcinoma. The primary mechanism of action appears to be the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway. However, the progression of this compound to in vivo studies and potential clinical applications is hampered by challenges common to steroidal saponins, namely poor aqueous solubility and low oral bioavailability.
These application notes provide an overview of potential delivery systems to enhance the in vivo efficacy of this compound. Due to the limited availability of public data on specific nanoformulations of this compound, this document leverages information on closely related steroidal saponins from the Liriope genus, such as DT-13, and established nanocarrier technologies to provide representative protocols and characterization data.
Challenges in the In Vivo Delivery of this compound
The inherent physicochemical properties of this compound present significant hurdles for effective in vivo delivery:
-
Low Aqueous Solubility: this compound is a lipophilic molecule, making it challenging to formulate in aqueous solutions for parenteral administration.
-
Poor Oral Bioavailability: As a steroidal saponin, this compound is susceptible to degradation in the gastrointestinal tract and undergoes extensive first-pass metabolism, leading to low systemic exposure after oral administration.
-
Potential for Hemolysis: Some saponins are known to exhibit hemolytic activity, which needs to be carefully evaluated and mitigated in any systemic formulation.
To overcome these limitations, advanced drug delivery systems are essential. Nanoparticle-based carriers, such as liposomes, solid lipid nanoparticles (SLNs), and niosomes, offer promising strategies to improve the solubility, stability, and pharmacokinetic profile of this compound.
Potential Delivery Systems for this compound
Several nanocarrier systems are well-suited for the encapsulation and delivery of hydrophobic compounds like this compound. Below are descriptions and representative data for three such systems.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs. For this compound, it would primarily be entrapped within the lipid bilayer.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids. They offer good biocompatibility and the potential for controlled release.
Niosomes
Niosomes are non-ionic surfactant-based vesicles that are structurally similar to liposomes. They are a cost-effective alternative with high stability.
Data Presentation: Representative Characteristics of Nanoparticle Formulations
The following table summarizes typical quantitative data for different nanoparticle-based delivery systems suitable for steroidal saponins like this compound. Note: This data is representative and may need to be optimized for a specific this compound formulation.
| Parameter | Liposomes | Solid Lipid Nanoparticles (SLNs) | Niosomes |
| Particle Size (nm) | 80 - 200 | 100 - 300 | 100 - 250 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | < 0.3 |
| Zeta Potential (mV) | -15 to -30 | -10 to -25 | -20 to -40 |
| Encapsulation Efficiency (%) | 75 - 90 | 80 - 95 | 70 - 85 |
| Drug Loading (%) | 1 - 5 | 2 - 8 | 1 - 6 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (or other suitable solid lipid)
-
Soy lecithin (or other suitable surfactant)
-
Poloxamer 188 (or other suitable stabilizer)
-
Phosphate buffered saline (PBS), pH 7.4
-
Chloroform
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Dissolve a specific amount of glyceryl monostearate and this compound in a minimal amount of chloroform.
-
Solvent Evaporation: Evaporate the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film.
-
Hydration: Add an aqueous solution of soy lecithin and Poloxamer 188 to the lipid film.
-
Heating: Heat the mixture to 5-10°C above the melting point of the lipid with continuous stirring to form a coarse emulsion.
-
Homogenization: Homogenize the coarse emulsion using a high-shear homogenizer at 10,000 rpm for 15 minutes.
-
Ultrasonication: Sonicate the resulting pre-emulsion using a probe sonicator for 10 minutes.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unentrapped drug and large aggregates.
-
Storage: Store the purified SLN dispersion at 4°C.
Protocol 2: Characterization of this compound-Loaded SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the SLN dispersion with deionized water.
-
Measure the particle size and PDI at a scattering angle of 90° and a temperature of 25°C.
-
Measure the zeta potential using the same instrument equipped with an electrode assembly.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Centrifugation method.
-
Procedure:
-
Centrifuge a known amount of the SLN dispersion at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Carefully separate the supernatant containing the unencapsulated drug from the pellet of SLNs.
-
Quantify the amount of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total drug - Drug in supernatant) / Total drug] x 100
-
DL (%) = [(Total drug - Drug in supernatant) / Weight of nanoparticles] x 100
-
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
Animals:
-
Male Sprague-Dawley rats (or other suitable rodent model).
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Divide the animals into two groups: one receiving free this compound (solubilized in a suitable vehicle, e.g., DMSO/Cremophor/saline) and the other receiving the this compound-loaded SLN formulation.
-
Administer the formulations intravenously (IV) via the tail vein at a specific dose.
-
-
Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Extraction: Extract this compound from the plasma samples using a suitable liquid-liquid extraction or solid-phase extraction method.
-
Quantification: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Signaling Pathway of this compound
Application Notes and Protocols for Studying the PI3K/Akt/mTOR Signaling Pathway Using Liriopesides B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Liriopesides B, a natural steroidal saponin, to investigate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound has emerged as a potent inhibitor of this pathway, making it a valuable tool for cancer research and drug development.
This compound, isolated from the tuber of Liriope platyphylla, has demonstrated significant anti-tumor activity in various cancer models, including non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC).[1][2][3][4][5][6][7] Its mechanism of action involves the suppression of the PI3K/Akt/mTOR cascade, leading to the induction of apoptosis, cell cycle arrest, and modulation of autophagy.[1][4][5]
Mechanism of Action
This compound exerts its anti-cancer effects by targeting key components of the PI3K/Akt/mTOR pathway. Treatment with this compound has been shown to markedly suppress the protein levels of key molecules within this cascade.[4][5] This inhibition disrupts downstream signaling, ultimately leading to decreased cancer cell proliferation and survival.
Key Effects of this compound on Cancer Cells:
-
Inhibition of Cell Proliferation and Viability: this compound decreases the viability and proliferation of cancer cells in a dose-dependent manner.[1][2]
-
Induction of Apoptosis: It significantly increases the proportion of apoptotic cells by modulating the expression of apoptosis-associated proteins, such as increasing Bax and decreasing Bcl-2 levels.[1][2][8][9]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G1/S phase.[1][8]
-
Modulation of Autophagy: The compound has been observed to increase autophagy in cancer cells.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition of Viability (approx.) | Reference |
| H460 | NSCLC | CCK-8 | 20 | 24 | Not specified | [1][2] |
| 40 | 24 | Not specified | [1][2] | |||
| 60 | 24 | ~70% | [1][2] | |||
| H1975 | NSCLC | CCK-8 | 20 | 24 | Not specified | [1][2] |
| 40 | 24 | Not specified | [1][2] | |||
| 60 | 24 | ~60% | [1][2] | |||
| CAL-27 | OSCC | CCK-8 | 12 | Not specified | Not specified | [4] |
| 24 | Not specified | ~50% | [4] | |||
| SAS | OSCC | CCK-8 | 12 | Not specified | Not specified | [4] |
| 24 | Not specified | ~45% | [4] | |||
| A2780 | Ovarian Cancer | Not specified | Not specified | Not specified | Dose-dependent inhibition | [8][9] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Treated vs. Control) | Reference |
| H460 | NSCLC | Flow Cytometry | 60 | 24 | 80.1% vs. 12.7% | [1] |
| H1975 | NSCLC | Flow Cytometry | 60 | 24 | 60.9% vs. 8.3% | [1] |
| CAL-27 | OSCC | Flow Cytometry | 24 | Not specified | Significant increase | [4] |
| SAS | OSCC | Flow Cytometry | 24 | Not specified | Significant increase | [4] |
| A2780 | Ovarian Cancer | Hoechst 33258 / Flow Cytometry | Dose-dependent | 48 | Dose-dependent increase | [8][9] |
Table 3: Effect of this compound on PI3K/Akt/mTOR Pathway Protein Expression
| Cell Line | Cancer Type | Protein | Effect of this compound Treatment | Reference |
| SAS | OSCC | PI3K | Decreased | [4][5][10] |
| p-Akt | Decreased | [10] | ||
| p-mTOR | Decreased | [4][5][10] | ||
| p-S6 | Decreased | [4][5] | ||
| H460 | NSCLC | p-AMPKα | Increased | [1] |
| p-mTOR | Decreased | [1] | ||
| H1975 | NSCLC | p-AMPKα | Increased | [1] |
| p-mTOR | Decreased | [1] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on the PI3K/Akt/mTOR pathway are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.[11][12][13][14][15]
Materials:
-
This compound
-
Cancer cell lines (e.g., H460, H1975, CAL-27, SAS)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
This protocol is for detecting the expression levels of total and phosphorylated proteins in the PI3K/Akt/mTOR pathway.[16][17]
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-S6, anti-p-S6)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for Protein Localization
This protocol allows for the visualization of protein localization and expression within the cell.[18][19][20][21]
Materials:
-
Cells grown on coverslips or in chamber slides
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum or BSA in PBS)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as required.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Triton X-100 for 10-15 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for studying this compound's effects.
Caption: The therapeutic potential of this compound.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei- Translational Cancer Research [tcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
- 7. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 19. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. proteinatlas.org [proteinatlas.org]
Liriopesides B: A Promising Therapeutic Agent in Oral Squamous Cell Carcinoma Research
Application Notes and Protocols for Researchers
Liriopesides B, a steroidal saponin extracted from Liriope spicata, is emerging as a significant compound of interest in oncological research, particularly for its potent anti-tumor activities in oral squamous cell carcinoma (OSCC).[1][2] Recent studies have elucidated its mechanism of action, demonstrating its ability to inhibit cancer cell proliferation, metastasis, and induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway.[1][3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the therapeutic potential of this compound in OSCC.
Application Notes
This compound has demonstrated significant efficacy in both in vitro and in vivo models of OSCC.[1][2] Its primary mechanism involves the modulation of the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer cell survival and proliferation.[1][4]
Key Findings:
-
Inhibition of Cell Proliferation and Colony Formation: this compound effectively suppresses the growth and colony-forming abilities of OSCC cell lines, including SAS, CAL-27, and SCC-9.[1][2]
-
Induction of Apoptosis: The compound induces programmed cell death in OSCC cells in a dose-dependent manner.[5] This is accompanied by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2.[1][5]
-
Suppression of Metastasis: this compound inhibits the migration and invasion of OSCC cells.[1] This is associated with the downregulation of matrix metalloproteinases MMP-2 and MMP-9, and the upregulation of E-cadherin.[1][2]
-
In Vivo Efficacy: In xenograft mouse models, administration of this compound leads to a significant reduction in tumor volume and weight without notable systemic toxicity.[1][3] Histological analysis of treated tumors shows decreased expression of key proteins in the PI3K/Akt/mTOR pathway.[1]
-
Safety Profile: Preliminary in vivo studies indicate that this compound is well-tolerated, with no significant changes in body weight or organ function observed in treated animals.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound on OSCC cells.
Table 1: In Vitro Efficacy of this compound on OSCC Cell Lines
| Parameter | Cell Line | Concentration of this compound | Result |
| Apoptosis Rate | SAS | 12 µmol/L | 25.6% |
| 24 µmol/L | 40.0% | ||
| CAL-27 | 12 µmol/L | 25.0% | |
| 24 µmol/L | 49.6% |
Data extracted from a study by Wei et al., demonstrating a dose-dependent increase in apoptosis.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in OSCC and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound in OSCC via the PI3K/Akt/mTOR pathway.
Caption: A typical experimental workflow for evaluating this compound in OSCC research.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound on OSCC.[1][2][3]
1. Cell Proliferation Assay (CCK-8)
-
Objective: To assess the effect of this compound on the proliferation of OSCC cells.
-
Materials:
-
OSCC cell lines (e.g., SAS, CAL-27)
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed OSCC cells into 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. A control group with DMSO should be included.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability relative to the control group.
-
2. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Materials:
-
OSCC cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
3. Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of proteins in the PI3K/Akt/mTOR pathway.
-
Materials:
-
Treated and untreated OSCC cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against PI3K, Akt, p-mTOR, S6, Bax, Bad, Bcl-2, and GAPDH
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
-
Protocol:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
4. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor effect of this compound in a living organism.
-
Materials:
-
SAS cells
-
Male BALB/c nude mice (4-6 weeks old)
-
This compound
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 5 x 10⁶ SAS cells into the flank of each mouse.
-
When tumors reach a palpable size, randomly divide the mice into control and treatment groups.
-
Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to the desired dosing schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly.
-
After the treatment period, euthanize the mice and excise the tumors for weight measurement, histological analysis (H&E staining), and immunohistochemistry (IHC) for proteins in the PI3K/Akt/mTOR pathway.[1]
-
References
- 1. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Liriopeside B Extraction from Liriope platyphylla
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Liriopeside B from Liriope platyphylla.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of Liriopeside B?
A1: The extraction yield of saponins like Liriopeside B is influenced by several factors. The most critical include the choice of extraction method, solvent type and concentration, extraction temperature, extraction time, and the solid-to-liquid ratio.[1][2] The variability in saponin content among different plant batches and cultivars also plays a significant role.[3]
Q2: Which extraction methods are most effective for Liriopeside B?
A2: While traditional methods like maceration and reflux extraction can be used, modern techniques such as pressurized liquid extraction (PLE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are generally more efficient.[2][4] These newer methods often result in higher yields in shorter times and with less solvent consumption.[4] For instance, studies on other saponins in Liriope platyphylla have shown good results with PLE.[1]
Q3: What is the recommended solvent for extracting Liriopeside B?
A3: Aqueous alcoholic solutions, particularly ethanol and methanol, are commonly used for extracting saponins.[4][5] For similar saponins from Liriope platyphylla, methanol and ethanol-water mixtures have been effectively used. Cold extraction with ethanol-water solutions is often preferred to prevent the degradation of labile saponins.
Q4: How can I quantify the amount of Liriopeside B in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of specific saponins like Liriopeside B.[3] Due to the lack of a strong chromophore in many saponins, detection can be challenging with a UV detector (typically at low wavelengths like 200-210 nm).[5] Therefore, detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are often preferred for better sensitivity and specificity.[5][6]
Q5: Are there any known biological pathways affected by Liriopeside B that I should be aware of for my research?
A5: Yes, Liriopeside B has been shown to exhibit anti-tumor activity by modulating key signaling pathways. Notably, it can inhibit the PI3K/Akt/mTOR and ERK1/2 signaling pathways, while activating the p38/MAPK and JNK pathways, leading to apoptosis and cell cycle arrest in cancer cells.[7][8][9][10]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Liriopeside B Yield | 1. Inappropriate solvent or concentration. 2. Suboptimal extraction time or temperature. 3. Inefficient extraction method. 4. Poor quality of plant material. 5. Incomplete cell lysis. | 1. Test different ethanol or methanol concentrations (e.g., 50%, 70%, 95%). 2. Optimize extraction time and temperature using a design of experiments (DoE) approach. For example, for a similar saponin, spicatoside A, a temperature of 130°C and a time of 20 minutes were found to be optimal with PLE. 3. Consider using UAE or MAE to enhance extraction efficiency. 4. Ensure the plant material is properly dried, ground to a consistent particle size, and stored correctly. 5. If using UAE, ensure sufficient ultrasonic power to disrupt cell walls. |
| Co-extraction of Impurities | 1. Solvent with low selectivity. 2. Extraction conditions are too harsh (e.g., high temperature), leading to the extraction of unwanted compounds. | 1. Employ a pre-extraction step with a non-polar solvent like hexane to remove lipids. 2. Use a milder extraction method or lower the temperature. 3. Perform post-extraction purification using techniques like liquid-liquid partitioning (e.g., with n-butanol) or column chromatography.[6] |
| Degradation of Liriopeside B | 1. High extraction temperatures. 2. Use of methanol can sometimes lead to the formation of methyl derivatives.[5] 3. Enzymatic hydrolysis during aqueous extraction. | 1. Use lower extraction temperatures or methods that allow for shorter extraction times. Cold extraction is a good alternative. 2. Consider using ethanol instead of methanol. 3. Blanching the plant material before extraction can deactivate enzymes. |
| Inconsistent Results Between Batches | 1. Natural variation in the saponin content of the plant material. 2. Inconsistent particle size of the ground plant material. 3. Variations in experimental conditions. | 1. Source plant material from a single, reliable supplier. If possible, quantify the Liriopeside B content in a small sample of each new batch before large-scale extraction. 2. Sieve the ground material to ensure a uniform particle size. 3. Strictly control all extraction parameters (time, temperature, solvent-to-solid ratio, etc.). |
Data on Saponin Extraction from Liriope platyphylla
Table 1: Pressurized Liquid Extraction (PLE) Parameters for Spicatoside A
| Parameter | Range Studied | Optimal Value | Spicatoside A Yield (%) |
| Extraction Temperature (°C) | Not specified | 130 | 0.0157 |
| Extraction Time (min) | Not specified | 20 | |
| Ethanol Concentration (%) | Not specified | 86 |
Adapted from a study on the optimization of spicatoside A extraction.[1]
Table 2: General Saponin Extraction Parameters
| Parameter | Optimal Condition | Total Saponin Yield (%) |
| Extraction Temperature (°C) | 150 | 1.879 |
| Extraction Time (min) | 3 | |
| Sample/Solvent Ratio (g/mL) | 1:55 |
Based on a response surface methodology study for total saponin extraction.[1]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Liriopeside B
This protocol is a general guideline based on methods used for other saponins from Liriope platyphylla.[6] Optimization of the parameters is recommended.
-
Preparation of Plant Material:
-
Dry the roots of Liriope platyphylla at 60°C until a constant weight is achieved.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 200 mL of 70% ethanol (a solid-to-liquid ratio of 1:20).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication at a frequency of 40 kHz and a power of 250 W.
-
Set the extraction temperature to 60°C and extract for 60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 50°C until the solvent is removed.
-
-
Purification (Optional):
-
The crude extract can be further purified by resuspending it in water and performing liquid-liquid partitioning with n-butanol.[6]
-
Protocol 2: Quantification of Liriopeside B by HPLC-ELSD
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Liriopeside B standard in methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the dried extract in methanol to a specific concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
ELSD Conditions:
-
Drift Tube Temperature: 60°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the Liriopeside B standards.
-
Calculate the concentration of Liriopeside B in the extract based on the calibration curve.
-
Visualizations
Caption: General workflow for the extraction and analysis of Liriopeside B.
Caption: Troubleshooting logic for addressing low extraction yields.
Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by Liriopeside B.
References
- 1. researchgate.net [researchgate.net]
- 2. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 3. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitigating Effects of Liriope platyphylla on Nicotine-Induced Behavioral Sensitization and Quality Control of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Liriopesides B
Welcome to the technical support center for the large-scale purification of Liriopesides B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental purification of this steroidal saponin.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general method for the large-scale purification of this compound?
A1: Macroporous resin chromatography is a widely adopted and effective method for the large-scale enrichment and purification of steroidal saponins like this compound from plant extracts.[1][2] This technique offers advantages such as high adsorption capacity, good selectivity, and the potential for resin regeneration and reuse, making it suitable for industrial applications.[3][4]
Q2: Which type of macroporous resin is best suited for this compound purification?
A2: The choice of macroporous resin is critical for optimal purification. Non-polar or weakly polar resins are generally preferred for separating steroidal saponins. Studies on similar saponins from Ophiopogon japonicus have shown that resins like D101 and XAD-7HP exhibit excellent adsorption and desorption characteristics for total steroidal saponins.[5] The selection should be based on comparative analysis of adsorption capacity, desorption ratio, and cost-effectiveness for your specific crude extract.
Q3: What are the typical recovery and purity levels achievable with macroporous resin chromatography for saponins?
A3: With an optimized process, significant improvements in purity and good recovery rates can be achieved. For instance, in the purification of total steroidal saponins from the fibrous roots of Ophiopogon japonicus, the content of saponins increased from 1.83% in the crude extract to 13.86%, representing a 7.59-fold increase, with a recovery yield of 82.68%.[5] Another study on the purification of tea saponins reported achieving a purity of 87.58%.[6] For steroidal saponins from Paris polyphylla var. yunnanensis, the purity was increased 4.83-fold with a recovery of 85.47%.[3][7]
Q4: How can I monitor the purity of this compound during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound.[8][9] Due to the weak UV absorption of many saponins, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can provide better sensitivity and a more stable baseline compared to a UV detector.[10][11]
Q5: What is the stability of this compound under typical purification conditions?
A5: While specific data on the stability of this compound is limited, saponins can be susceptible to degradation under harsh pH or high-temperature conditions. It is advisable to conduct purification steps at or near neutral pH and to avoid excessive heat during solvent evaporation steps to minimize the risk of hydrolysis of the glycosidic bonds.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale purification of this compound using macroporous resin chromatography.
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Adsorption | - Optimize Loading Conditions: Ensure the sample solution's polarity is high enough (low ethanol concentration) to promote adsorption. The pH of the sample solution can also influence adsorption and should be optimized, with studies on similar saponins suggesting a pH range of 6.0-6.5 can be optimal.[12] - Reduce Flow Rate: A lower flow rate during sample loading increases the contact time between the saponins and the resin, potentially improving adsorption. - Check Resin Capacity: The amount of crude extract loaded should not exceed the resin's adsorption capacity. Perform dynamic breakthrough experiments to determine the optimal loading volume.[5] |
| Incomplete Desorption | - Optimize Elution Solvent: Increase the ethanol concentration in the elution solvent in a stepwise manner (e.g., 40%, 60%, 80%) to find the optimal concentration for desorbing this compound.[13] For many steroidal saponins, 70-80% ethanol is effective.[5][14] - Increase Elution Volume: Ensure a sufficient volume of the elution solvent is passed through the column to fully desorb the bound saponins. Dynamic desorption curves can help determine the necessary volume.[3] - Increase Temperature (with caution): Slightly increasing the temperature during elution can improve desorption efficiency, but this should be done carefully to avoid degradation. |
| Degradation of this compound | - Control pH and Temperature: Avoid strongly acidic or basic conditions and high temperatures throughout the extraction and purification process. Use a rotary evaporator at a moderate temperature (e.g., < 60°C) for solvent removal. |
Problem 2: Low Purity of this compound
| Possible Cause | Recommended Solution |
| Co-elution of Impurities | - Optimize Washing Step: After sample loading, wash the column with a low concentration of ethanol (e.g., 10-20%) to remove more polar impurities before eluting this compound.[15] - Implement Gradient Elution: A stepwise or linear gradient of increasing ethanol concentration will provide better separation of compounds with different polarities compared to isocratic elution.[16] - Add a Polishing Step: If macroporous resin chromatography alone is insufficient, consider adding a secondary purification step, such as silica gel chromatography or preparative HPLC.[10] |
| Presence of Pigments | - Pre-treatment of Crude Extract: Use activated carbon or a dedicated pigment-removing macroporous resin to decolorize the crude extract before loading it onto the purification column.[17] |
| Overloading of the Column | - Reduce Sample Load: Overloading the column can lead to poor separation and co-elution of impurities. Operate within the determined capacity of the resin. |
Problem 3: Poor Reproducibility Between Batches
| Possible Cause | Recommended Solution |
| Inconsistent Crude Extract Quality | - Standardize Extraction Protocol: Ensure that the initial extraction of the plant material is performed under consistent conditions (e.g., solvent, temperature, time). - Analyze Crude Extract: Analyze the saponin content of the crude extract before each purification run to adjust loading amounts accordingly.[18] |
| Resin Fouling or Degradation | - Implement a Robust Regeneration Protocol: After each use, regenerate the resin by washing with a high concentration of ethanol (e.g., 95%) followed by water to remove strongly bound compounds.[3] Acid and base washes (e.g., 5% HCl and 5% NaOH) can also be used for more thorough regeneration.[1][13] - Monitor Resin Performance: Periodically check the adsorption capacity of the regenerated resin to ensure it remains effective. |
Data Presentation
Table 1: Comparison of Macroporous Resins for Saponin Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Reference |
| XAD-7HP | High | High | [1] |
| D101 | High | High | [3][7] |
| AB-8 | Moderate | Moderate | [15] |
| NKA-9 | High | High | [15] |
Note: "High" and "Moderate" are relative terms based on the findings in the cited literature. Actual values are dependent on the specific saponins and experimental conditions.
Table 2: Quantitative Outcomes of Saponin Purification using Macroporous Resin
| Starting Material | Purity Increase | Recovery Yield (%) | Reference |
| Ophiopogon japonicus Fibrous Roots (Total Steroidal Saponins) | 7.59-fold (1.83% to 13.86%) | 82.68% | [5] |
| Paris polyphylla var. yunnanensis (Rhizoma Paridis Saponins) | 4.83-fold | 85.47% | [3][7] |
| Sea Cucumber (Pearsonothria graeffei) | 3.1-fold (21% to 65%) | 93.31% | [14] |
| Fenugreek (Total Saponins) | Purity > 60% | > 90% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Purification of this compound using Macroporous Resin Chromatography
This protocol is a generalized procedure based on methods used for similar steroidal saponins.[1][3][15] Optimization of specific parameters for this compound is recommended.
-
Resin Pre-treatment:
-
Soak the selected macroporous resin (e.g., D101) in 95% ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin thoroughly with deionized water until no ethanol is detected.
-
Sequentially wash the resin with 5% HCl and 5% NaOH, followed by a thorough rinse with deionized water until the effluent is neutral.[1][13]
-
-
Preparation of Crude Extract:
-
Extract the dried and powdered Liriope spicata var. prolifera material with an appropriate solvent, such as 80% ethanol, using reflux or ultrasonic-assisted extraction.[13][19]
-
Filter the extract and concentrate it under reduced pressure at a temperature below 60°C to obtain a crude extract paste.
-
Dissolve the crude extract in deionized water to a specific concentration (e.g., 1-2 mg/mL of total saponins).[3]
-
-
Column Packing and Equilibration:
-
Pack a chromatography column with the pre-treated macroporous resin.
-
Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.
-
-
Sample Loading:
-
Load the prepared crude extract solution onto the column at a controlled flow rate (e.g., 1-2 BV/h).
-
Collect the flow-through and monitor for saponin content to determine the breakthrough point.
-
-
Washing:
-
After loading, wash the column with 2-3 BV of deionized water to remove unbound sugars and highly polar compounds.
-
Further wash with 2-3 BV of a low-concentration ethanol solution (e.g., 10-20%) to remove more polar impurities.[15]
-
-
Elution:
-
Concentration and Drying:
-
Combine the fractions rich in this compound.
-
Recover the ethanol by evaporation under reduced pressure.
-
Lyophilize or spray-dry the resulting aqueous solution to obtain the purified this compound powder.
-
-
Resin Regeneration:
-
Wash the column with 3-5 BV of 95% ethanol to remove any remaining organic compounds.[3]
-
Rinse with deionized water until the eluate is clear. The resin is now ready for the next purification cycle.
-
Visualizations
Caption: Troubleshooting decision tree for large-scale purification of this compound.
References
- 1. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Purification of Tea Saponins and Evaluation of its Effect on Alcohol Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Macroporous Resin Purification of Saponins from the sea cucumber Pearsonothria graeffei [spkx.net.cn]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. mdpi.com [mdpi.com]
Improving the solubility of Liriopesides B for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Liriopesides B for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL; however, ultrasonic treatment may be required to facilitate dissolution.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your cell culture medium, as high concentrations can be cytotoxic. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%.[2] Always include a vehicle control with the same final DMSO concentration in your experiments to assess its effect on your cells.
-
Use a Serial Dilution Approach: Instead of diluting your concentrated DMSO stock directly into the final volume of media, perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in DMSO concentration can help keep the compound in solution.[2]
-
Pre-warm Your Media: Adding the this compound-DMSO solution to pre-warmed (e.g., 37°C) cell culture media can improve solubility.[2]
-
Ensure Thorough Mixing: Immediately after adding the this compound solution to the media, ensure rapid and thorough mixing by gentle vortexing or pipetting up and down.
-
Consider a Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO. This will necessitate adding a larger volume to your media to achieve the desired final concentration, so be mindful of the final DMSO percentage.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines and depends on the exposure duration.[1] Generally, a final concentration of 0.1% to 0.5% DMSO is considered acceptable for most cell-based assays.[3][4] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assays.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common solvent for dissolving this compound for in vitro studies, other options for formulating poorly soluble compounds for in vivo use include co-solvents like PEG300, Tween-80, and SBE-β-CD.[1] For cell-based assays, it is critical to ensure any alternative solvent is non-toxic to the cells at the final concentration used.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or sonication. | Vortex the solution for several minutes. If the powder is still not dissolved, use an ultrasonic water bath to aid dissolution.[1] Ensure you are using newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[1] |
| Precipitation occurs immediately upon adding the DMSO stock to the cell culture medium. | Rapid change in solvent polarity. | Use a stepwise dilution method. Create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium before making the final dilution.[2] Add the stock solution dropwise while gently vortexing the medium. |
| The final working solution is cloudy or contains visible particles. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | Decrease the final concentration of this compound in your assay. If a higher concentration is necessary, consider using a small amount of a biocompatible solubilizing agent, but ensure to test for its effects on cell viability and the assay itself. |
| Inconsistent results between experiments. | Precipitation of this compound leading to inaccurate concentrations. Repeated freeze-thaw cycles of the stock solution. | Visually inspect your working solutions for any signs of precipitation before adding them to the cells. Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles which can affect compound stability and solubility.[1] |
| High background or off-target effects in the assay. | Cytotoxicity from the solvent (DMSO). | Reduce the final concentration of DMSO in your cell culture medium to the lowest effective level, ideally ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) to differentiate between the effects of the compound and the solvent. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (138.33 mM) | Ultrasonic treatment may be required. Use newly opened DMSO as it is hygroscopic.[1] |
Table 2: Recommended Concentrations for Cell-Based Assays
| Assay Type | Cell Line Examples | Working Concentration Range |
| Cell Viability (CCK-8) | H460, H1975 (NSCLC) | 10 - 60 µM[5] |
| Colony Formation | H460, H1975 (NSCLC) | 20 - 60 µM[5] |
| Apoptosis (Annexin V-FITC/PI) | H460, H1975 (NSCLC) | 20 - 60 µM[5] |
| Cell Cycle Analysis | H460, H1975 (NSCLC) | 20 - 60 µM[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Methodology:
-
Calculate the required mass of this compound. The molecular weight of this compound is approximately 722.89 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 722.89 g/mol = 0.00723 g = 7.23 mg
-
-
Weigh this compound. Accurately weigh 7.23 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound. Vortex the tube vigorously for 2-3 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.
-
Aliquot and store. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a this compound Working Solution for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Determine the final desired concentration of this compound and the final volume. For this example, we will prepare 1 mL of a 40 µM working solution.
-
Calculate the volume of stock solution needed.
-
Using the formula M1V1 = M2V2:
-
(10 mM) * V1 = (0.04 mM) * (1 mL)
-
V1 = 0.004 mL = 4 µL
-
-
-
Perform a serial dilution (recommended).
-
Intermediate Dilution: To avoid precipitation, first prepare an intermediate dilution. Add 2 µL of the 10 mM stock solution to 98 µL of pre-warmed cell culture medium to make a 200 µM solution. Mix well by gentle pipetting.
-
Final Dilution: Add 200 µL of the 200 µM intermediate solution to 800 µL of pre-warmed cell culture medium to achieve the final 40 µM concentration. Mix gently.
-
-
Final DMSO Concentration Check. The final DMSO concentration in this example is 0.4%, which should be tolerated by many cell lines, but should be verified.
-
Use immediately. Use the freshly prepared working solution to treat your cells as per your experimental design.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Signaling pathways modulated by this compound.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Stability issues of Liriopesides B in aqueous solutions
Disclaimer: Currently, there is a lack of specific published data on the stability of Liriopesides B in aqueous solutions. The information provided in this technical support center is based on the general chemical properties of steroidal saponins and glycosides and is intended to serve as a guide for researchers. The experimental protocols and troubleshooting advice should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues when working with this compound in aqueous solutions?
A1: Like many steroidal saponins, this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis of its glycosidic linkages. This degradation can be influenced by several factors, including pH, temperature, and the presence of enzymes.[1][2]
Q2: How does pH affect the stability of this compound?
A2: Glycosidic bonds are generally susceptible to acid- and base-catalyzed hydrolysis. For many saponins, hydrolysis is more rapid under basic conditions.[2][3] It is crucial to determine the optimal pH range for your experiments to minimize degradation. We recommend performing preliminary stability studies across a range of pH values.
Q3: What is the recommended storage temperature for this compound aqueous solutions?
A3: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.[4] However, be aware that freeze-thaw cycles can also potentially affect the stability of the compound and the formulation.[5]
Q4: Can I expect enzymatic degradation of this compound in my cell culture experiments?
A4: Yes, enzymatic degradation is a possibility. Cells and serum used in culture media contain various enzymes, such as glycosidases, that can potentially cleave the sugar moieties of this compound, leading to a loss of activity or the formation of metabolites.[1][6]
Q5: What are the typical signs of this compound degradation in my experiments?
A5: Signs of degradation can include a decrease in the expected biological activity, the appearance of new peaks and a decrease in the main peak area in your HPLC chromatogram, or a change in the physical appearance of the solution (e.g., precipitation, color change).
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Biological Activity | Degradation of this compound due to improper pH or temperature. | - Prepare fresh solutions for each experiment.- Optimize the pH of your experimental buffer.- Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Enzymatic degradation in cell culture. | - Minimize the incubation time of this compound with cells where possible.- Consider using a cell-free system to confirm direct effects.- Analyze cell culture supernatant for the presence of degradation products. | |
| Appearance of Unknown Peaks in HPLC | Hydrolysis or other chemical degradation of this compound. | - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Adjust the pH and temperature of your solution to improve stability.- Ensure the purity of your starting material. |
| Contamination of the sample or solvent. | - Use high-purity solvents and reagents.- Run a blank (solvent only) to check for interfering peaks. | |
| Precipitation of this compound in Solution | Poor solubility at the working concentration or in the chosen buffer. | - Determine the solubility of this compound in your experimental buffer.- Consider using a co-solvent (e.g., DMSO, ethanol) for the stock solution, ensuring the final concentration of the co-solvent is compatible with your assay.- Prepare solutions at a lower concentration. |
Quantitative Data
The following tables present hypothetical data to illustrate the potential degradation kinetics of a steroidal saponin like this compound under various conditions. Note: This is example data and should not be considered as actual experimental results for this compound.
Table 1: Hypothetical pH-Dependent Degradation of this compound at 37°C
| pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 5.0 | 350 | 0.002 |
| 7.4 | 120 | 0.006 |
| 9.0 | 25 | 0.028 |
Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4 | 1500 | 0.0005 |
| 25 | 400 | 0.0017 |
| 37 | 120 | 0.006 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[5][7][8][9][10]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 80°C for 1, 3, and 7 days.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
Also, prepare an aqueous solution of this compound and incubate at 80°C for 2, 4, 8, and 24 hours.
-
-
Photodegradation:
-
Expose an aqueous solution of this compound to a light source with a specific wavelength (e.g., 254 nm or a broad-spectrum light) for defined periods.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples by HPLC at each time point.
-
Analysis:
-
Monitor the decrease in the peak area of this compound and the formation of new peaks using a validated HPLC method.
-
Characterize the degradation products using LC-MS if possible.
Protocol 2: Kinetic Study of this compound Degradation
Objective: To determine the degradation rate constant and half-life of this compound at different pH values and temperatures.
Methodology:
-
Prepare buffer solutions at the desired pH values (e.g., 5.0, 7.4, 9.0).
-
Prepare a stock solution of this compound in a suitable solvent and dilute it in the respective buffers to a final known concentration.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time intervals, withdraw aliquots and analyze the concentration of this compound using a validated HPLC method.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
Caption: A hypothetical degradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Degradation and Turnover of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. asianjpr.com [asianjpr.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
Technical Support Center: Overcoming Cellular Resistance to Liriopeside B in Cancer Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Liriopeside B, a promising anti-cancer compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Decreased or Loss of Liriopeside B Efficacy Over Time
-
Question: My cancer cell line, which was initially sensitive to Liriopeside B, now shows reduced responsiveness, requiring higher concentrations to achieve the same cytotoxic effect. What could be the underlying cause?
-
Answer: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to drug treatment through various mechanisms. For compounds like Liriopeside B, a steroidal saponin that targets the PI3K/Akt/mTOR pathway, several resistance mechanisms are plausible:
-
Upregulation of the PI3K/Akt/mTOR Pathway: Cells may develop mutations in components of this pathway, leading to its constitutive activation and overriding the inhibitory effect of Liriopeside B.[1][2][3]
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove Liriopeside B from the cell, thereby reducing its intracellular concentration and effectiveness.[4][5][6][7]
-
Alterations in Apoptotic Pathways: Cells might upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins, making them less susceptible to the apoptosis-inducing effects of Liriopeside B.[8]
-
Troubleshooting Workflow for Investigating Resistance
Issue 2: Inconsistent IC50 Values Between Experiments
-
Question: I am getting significant variability in the IC50 values for Liriopeside B in my cell viability assays. How can I improve reproducibility?
-
Answer: Inconsistent IC50 values are a common issue in in vitro drug screening.[9] Several factors can contribute to this variability. Please refer to the table below for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Always perform a cell count before seeding to ensure consistent cell numbers. Ensure a single-cell suspension to avoid clumping.[9] |
| Reagent Variability | Prepare fresh dilutions of Liriopeside B for each experiment from a validated stock solution. Ensure viability assay reagents are within their expiration date and stored correctly.[9] |
| Cell Passage Number | Use cells within a consistent and limited passage number range. High-passage-number cells can exhibit phenotypic drift.[9] |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level for your cell line. |
| Incubation Time | Use a consistent incubation time for all experiments. |
Issue 3: No Significant Induction of Apoptosis Observed
-
Question: I am not observing a significant increase in apoptosis in my cells after treatment with Liriopeside B, even at concentrations that reduce cell viability. Why might this be?
-
Answer: This could be due to several factors:
-
Insufficient Drug Concentration or Time: The concentration of Liriopeside B may not be high enough to induce significant apoptosis within the chosen timeframe. Try increasing the concentration or testing multiple time points (e.g., 24, 48, 72 hours).[9]
-
Non-Apoptotic Cell Death: Liriopeside B might be inducing other forms of cell death, such as autophagy or necrosis.[9] Consider using assays to detect these alternative cell death mechanisms.
-
Technical Issues with Apoptosis Assay: Ensure that your apoptosis assay (e.g., Annexin V/PI staining) is optimized for your cell line and that all reagents are functioning correctly.
-
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of Liriopeside B that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Liriopeside B stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of Liriopeside B in complete culture medium.
-
Remove the old medium from the cells and add the Liriopeside B dilutions. Include vehicle control wells (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
-
2. Western Blot for PI3K/Akt Pathway and Apoptosis Markers
This protocol allows for the analysis of protein expression levels to investigate signaling pathways and apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system and quantify band intensities.
-
3. RT-qPCR for ABC Transporter Gene Expression
This protocol is used to quantify the mRNA levels of ABC transporter genes.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Procedure:
-
Extract total RNA from treated and untreated cells and assess its quality.
-
Synthesize cDNA from the RNA samples.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and primers.
-
Run the qPCR reaction in a thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
-
Signaling Pathways and Logical Relationships
Liriopeside B Mechanism of Action and Potential Resistance Pathways
References
- 1. Overcoming acquired resistance to anticancer therapy: focus on the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: evaluation of current strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Liriopesides B Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liriopesides B in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse xenograft model?
A1: Based on published studies, effective doses of this compound in mouse xenograft models of oral squamous cell carcinoma range from 5 mg/kg to 10 mg/kg.[1] A pilot dose-response study is always recommended to determine the optimal dose for your specific cancer model and experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound, a steroidal saponin, has low aqueous solubility. A common method for preparing it for intraperitoneal (IP) injection involves a multi-component vehicle. A suggested formulation is as follows:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Incorporate Tween-80 and mix until the solution is homogenous.
-
Finally, add saline to reach the desired final concentration.
It is crucial to perform a small-scale solubility test to ensure this compound remains in solution at your target concentration.
Q3: What is the recommended route of administration for this compound in mice?
A3: Intraperitoneal (IP) injection is a commonly used and effective route for administering this compound in mouse xenograft models. This route allows for systemic delivery of the compound.
Q4: What is the known mechanism of action for this compound's anti-tumor effects?
A4: In preclinical models of oral squamous cell carcinoma and non-small cell lung cancer, this compound has been shown to inhibit tumor growth by suppressing the PI3K/Akt/mTOR signaling pathway.[1][2] It has also been observed to induce apoptosis and cell cycle arrest.
Q5: What are the expected outcomes of this compound treatment in a xenograft model?
A5: In a study on oral squamous cell carcinoma xenografts, treatment with this compound at 5 mg/kg and 10 mg/kg resulted in a significant reduction in tumor volume and weight.[1] Immunohistochemical analysis of the tumors showed decreased expression of key proteins in the PI3K/Akt/mTOR pathway.[1][2]
Q6: Is there any known toxicity associated with this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle during or after preparation. | This compound, as a steroidal saponin, has poor water solubility. The proportion of aqueous solution (saline) in the final vehicle may be too high, or the concentration of this compound may exceed its solubility limit in the chosen vehicle. | - Increase the proportion of organic solvents (DMSO, PEG300) in your vehicle. - Gently warm the solution during preparation (ensure the temperature is not high enough to degrade the compound). - Prepare the formulation fresh before each injection. - Conduct a vehicle optimization study to find the ideal solvent ratios for your desired concentration. |
| Inconsistent anti-tumor efficacy between experiments. | - Incomplete solubilization: If this compound is not fully dissolved, the actual administered dose will be lower than intended. - Variability in tumor establishment: Differences in initial tumor size or growth rate can lead to varied responses. - Animal-to-animal variability: Biological differences between animals can influence drug metabolism and response. | - Ensure complete dissolution of this compound in the vehicle before each injection. Vortex and visually inspect for any particulate matter. - Start treatment when tumors have reached a consistent, predetermined size across all animals. - Increase the number of animals per group to account for biological variability and improve statistical power. |
| Signs of distress in animals post-injection (e.g., lethargy, ruffled fur). | - Vehicle toxicity: High concentrations of DMSO can be toxic to animals. - Irritation from the injection: The formulation may be causing localized peritoneal irritation. - Compound toxicity: While reported to have low toxicity at therapeutic doses, higher doses may elicit adverse effects. | - Keep the final concentration of DMSO in the injected volume as low as possible (ideally below 10%). - Ensure the pH of the final formulation is close to neutral. - Administer the injection slowly and at room temperature. - If signs of toxicity are observed, consider reducing the dose or the frequency of administration. - Always include a vehicle-only control group to assess the effects of the vehicle itself. |
| No observable effect on the PI3K/Akt/mTOR pathway in tumor tissue. | - Insufficient dose: The dose of this compound may not be high enough to achieve a pharmacologically active concentration in the tumor tissue. - Poor bioavailability: The compound may not be reaching the tumor in sufficient amounts. - Timing of tissue collection: The signaling pathway may be affected at different time points post-treatment. | - Perform a dose-escalation study to determine if a higher dose yields the desired effect. - While specific pharmacokinetic data for this compound is limited, consider that poor solubility can impact bioavailability. Ensure your formulation is optimized. - Conduct a time-course experiment, collecting tumor tissue at various time points after the final dose to identify the peak of pathway inhibition. |
Data Presentation
Table 1: Summary of In Vivo Dosages of this compound in a Mouse Xenograft Model of Oral Squamous Cell Carcinoma
| Parameter | Low Dose | High Dose | Control |
| Dosage | 5 mg/kg | 10 mg/kg | Vehicle |
| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Frequency | Daily | Daily | Daily |
| Vehicle | Not explicitly stated in snippets, but a recommended vehicle is DMSO, PEG300, Tween-80, and Saline. | Not explicitly stated in snippets, but a recommended vehicle is DMSO, PEG300, Tween-80, and Saline. | DMSO, PEG300, Tween-80, and Saline. |
| Observed Outcome | Significant reduction in tumor volume and weight. | Significant reduction in tumor volume and weight. | Normal tumor growth. |
Data compiled from a study on oral squamous cell carcinoma xenografts.[1]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing DMSO, PEG300, Tween-80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This ratio may need to be optimized based on the desired final concentration of this compound.
-
Final Formulation: Add the this compound stock solution to the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming an injection volume of 200 µL). Vortex thoroughly to ensure a homogenous solution.
-
Animal Dosing:
-
Weigh each animal to calculate the precise injection volume.
-
Administer the this compound formulation via intraperitoneal (IP) injection. The typical injection volume for a mouse is 100-200 µL.
-
Administer the vehicle solution to the control group using the same volume and route of administration.
-
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins in Tumor Tissue
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-mTOR, anti-phospho-mTOR)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissues in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
Minimizing the off-target effects of Liriopesides B in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Liriopesides B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a steroidal saponin that has demonstrated potent anti-tumor activity in several types of cancer, including non-small cell lung cancer, oral squamous cell carcinoma, and ovarian cancer.[1][2][3] Its primary mechanism involves the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[2][4] this compound has been shown to modulate key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival and proliferation.[1][5]
Q2: What are the known on-target effects of this compound in cancer cells?
In various cancer cell lines, this compound has been observed to:
-
Inhibit cell proliferation and viability.[2]
-
Induce G1/S phase cell cycle arrest.[4]
-
Trigger the mitochondrial apoptosis pathway.
-
Increase the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-8.[2]
-
Decrease the expression of anti-apoptotic proteins like Bcl-2.[3]
-
Activate autophagy through the AMPKα-mTOR signaling pathway.[4]
-
Inhibit cancer cell migration and invasion.[1]
Q3: At what concentrations is this compound typically effective in vitro?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The half-maximal inhibitory concentration (IC50) is a common metric to quantify its potency.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 24 | 42.62 | |
| H1975 | Non-Small Cell Lung Cancer | 24 | 32.25 | |
| CAL-27 | Oral Squamous Cell Carcinoma | Not Specified | 11.81 ± 0.51 | [6] |
| SAS | Oral Squamous Cell Carcinoma | Not Specified | 13.81 ± 0.72 | [6] |
| SCC-9 | Oral Squamous Cell Carcinoma | Not Specified | 8.10 ± 0.32 | [6] |
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines.
Troubleshooting Guide: Minimizing Off-Target Effects
While specific off-target effects of this compound are not extensively documented, as a steroidal saponin, it may exhibit certain promiscuous activities common to this class of natural products. The following guide provides strategies to minimize these potential off-target effects.
Issue 1: Observed cytotoxicity in non-cancerous control cell lines.
-
Possible Cause: Saponins, due to their amphiphilic nature, can interact with cell membranes, leading to permeabilization and general cytotoxicity at high concentrations.[6][7] This is a common off-target effect for this class of compounds.
-
Troubleshooting Steps:
-
Determine the Selectivity Index (SI): The SI is a ratio of the IC50 in a normal (non-cancerous) cell line to the IC50 in a cancer cell line. An SI value greater than 2 is generally considered to indicate a degree of selectivity for cancer cells.[8][9]
-
Protocol: Perform a dose-response cytotoxicity assay (e.g., CCK-8 or MTT) on both your cancer cell line of interest and a relevant non-cancerous cell line. Calculate the IC50 for each and determine the SI.
-
-
Optimize Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect in your cancer cell line while having minimal impact on the non-cancerous cells.
-
Time-Course Experiment: Assess the on-target and off-target effects at different time points. It may be possible to find a therapeutic window where on-target effects are observed before significant off-target cytotoxicity occurs.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Natural products can sometimes act as promiscuous agents in bioassays through mechanisms like aggregation, interference with assay readouts (e.g., fluorescence), or membrane disruption.[10]
-
Troubleshooting Steps:
-
Include Detergents: For in vitro assays without cells (e.g., enzyme inhibition assays), include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt potential compound aggregates.
-
Solubility Check: Ensure this compound is fully solubilized in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all experimental conditions and does not exceed a non-toxic level (typically <0.5%).
-
Orthogonal Assays: Confirm your findings using multiple, mechanistically distinct assays. For example, if you observe apoptosis via Annexin V staining, confirm with a caspase activity assay or by observing PARP cleavage via Western blot.
-
Issue 3: Difficulty in attributing observed effects solely to the intended target pathway.
-
Possible Cause: this compound, like many natural products, may have multiple cellular targets that contribute to its overall biological activity.[11]
-
Troubleshooting Steps:
-
Pathway-Specific Inhibitors/Activators: Use well-characterized inhibitors or activators of the PI3K/Akt and MAPK pathways in combination with this compound to confirm that its effects are indeed mediated through these pathways.
-
Genetic Knockdown/Knockout: If possible, use siRNA or CRISPR/Cas9 to knockdown or knockout key proteins in the target pathways (e.g., AKT, ERK). The effect of this compound should be diminished in these modified cells if the protein is a direct or critical downstream target.
-
Control Compounds: Include a structurally related but inactive compound as a negative control, if available. This can help to rule out effects due to the general chemical scaffold.
-
Key Experimental Protocols
Cell Viability Assay (CCK-8)
-
Objective: To determine the dose-dependent effect of this compound on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Methodology:
-
Seed cells and treat with this compound for the desired time. Include both negative (vehicle) and positive controls for apoptosis.
-
Harvest the cells (including any floating cells in the media) and wash with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.[12]
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Objective: To assess the effect of this compound on mitochondrial integrity, a key event in the intrinsic apoptosis pathway.
-
Methodology:
-
Seed cells and treat with this compound.
-
Add JC-1 staining solution to the cell culture medium and incubate at 37°C for 15-30 minutes.[13][14]
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Western Blot for Signaling Pathways (PI3K/Akt & MAPK)
-
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.
-
Methodology:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. integrativepharmacology.com [integrativepharmacology.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Purity assessment and common impurities of Liriopesides B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Liriopeside B and troubleshooting common issues encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is Liriopeside B and what is its typical purity?
A1: Liriopeside B is a steroidal saponin isolated from the tubers of Liriope spicata and other related species. It has garnered significant interest for its potential anti-tumor properties. Commercially available Liriopeside B for research purposes is typically offered at a high purity, often ≥98%. However, the actual purity can vary between batches and suppliers, necessitating independent verification.
Q2: What are the common impurities found in Liriopeside B?
A2: Common impurities in Liriopeside B are typically other structurally related steroidal saponins that are co-extracted and co-purified from the plant source, Liriope spicata. Based on phytochemical studies of this plant, potential impurities may include other known steroidal glycosides isolated from Liriope spicata var. prolifera.[1][2] Additionally, process-related impurities from the isolation and purification steps, as well as degradation products, can be present.
Q3: What are the recommended analytical methods for assessing the purity of Liriopeside B?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or CAD) is the most common and effective method for purity assessment of Liriopeside B. For impurity identification and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1]
Q4: How can I identify unknown peaks in my chromatogram of Liriopeside B?
A4: Unknown peaks can be investigated using LC-MS/MS analysis. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks with those of known compounds from Liriope spicata reported in the literature, you may be able to tentatively identify them.[3][4][5] Further confirmation would require isolation of the impurity and characterization by spectroscopic methods like NMR.
Q5: What are forced degradation studies and why are they important for Liriopeside B?
A5: Forced degradation studies, or stress testing, involve subjecting Liriopeside B to harsh conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation. These studies are crucial for identifying potential degradation products that might form during storage or handling. This information is vital for developing stability-indicating analytical methods and for understanding the degradation pathways of the molecule.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for Liriopeside B | Inappropriate mobile phase pH; Column degradation; Sample overload. | 1. Adjust the mobile phase pH. For saponins, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape. 2. Flush the column or replace it if it's old or has been used with incompatible solvents. 3. Reduce the injection volume or sample concentration. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check the HPLC pump for leaks and ensure a stable flow rate. 3. Use a column oven to maintain a consistent temperature. |
| Presence of unexpected peaks | Sample contamination; Carryover from previous injections; Sample degradation. | 1. Prepare fresh samples and mobile phase. 2. Implement a robust needle wash protocol between injections. 3. Analyze the sample promptly after preparation and store it under appropriate conditions (e.g., refrigerated). |
| Low signal intensity | Low sample concentration; Inappropriate detection wavelength; Detector issue. | 1. Increase the sample concentration if possible. 2. Optimize the detection wavelength. For compounds lacking a strong chromophore, consider alternative detectors like ELSD or CAD. 3. Check the detector lamp and perform necessary maintenance. |
Purity and Impurity Data
Table 1: Purity of Liriopeside B in Research Studies
| Purity Reported | Source |
| ≥98% | Chengdu Must Bio-Technology Co., Ltd.[6] |
Table 2: Potential Common Impurities of Liriopeside B (Structurally Related Saponins from Liriope spicata)
| Compound Name | Molecular Formula | Notes |
| Lirioprolioside A | C56H88O26 | Co-isolated from Liriope spicata var. prolifera[2] |
| Lirioprolioside B | C44H66O17 | Co-isolated from Liriope spicata var. prolifera[2] |
| Lirioprolioside C | C44H66O17 | Co-isolated from Liriope spicata var. prolifera[2] |
| Lirioprolioside D | C44H64O17 | Co-isolated from Liriope spicata var. prolifera[2] |
| Ophiopogonin A | C45H72O17 | Known compound also found in Liriope spicata var. prolifera[2] |
Experimental Protocols
Protocol 1: Purity Assessment of Liriopeside B by HPLC-UV
This protocol provides a general framework. Optimization may be required based on the specific HPLC system and column used.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B
-
35-40 min: 80% B
-
40-41 min: 80% to 20% B
-
41-50 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve Liriopeside B in methanol to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Calculate the purity of Liriopeside B using the area normalization method. The purity is expressed as the percentage of the peak area of Liriopeside B relative to the total peak area of all components in the chromatogram.
Protocol 2: Impurity Identification by LC-MS
1. Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
2. LC Conditions:
-
Use the same column and mobile phase conditions as described in the HPLC-UV protocol.
3. MS Parameters (Example):
-
Ionization Mode: ESI positive and negative modes.
-
Scan Range: m/z 100-1500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped (e.g., 20-40 eV) for MS/MS fragmentation.
4. Data Analysis:
-
Extract the mass spectra for each peak in the chromatogram.
-
Determine the accurate mass and molecular formula of the parent ion and its fragments.
-
Compare the obtained mass spectral data with literature values for known saponins from Liriope spicata to tentatively identify impurities.
Visualizations
References
- 1. Steroidal sapogenins and glycosides from the fibrous roots of Ophiopogon japonicus and Liriope spicata var. prolifera with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidal glycosides from the subterranean parts of Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Liriopesides B induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Liriopesides B under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Liriopesides B.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under forced degradation conditions?
A1: this compound is a steroidal saponin. Based on its structure, the primary degradation pathways are expected to be hydrolysis and oxidation. Hydrolysis, occurring under acidic or alkaline conditions, will likely cleave the glycosidic bonds, separating the sugar moieties from the aglycone (the non-sugar portion). Oxidation, typically induced by peroxide, may modify the aglycone structure.
Q2: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?
A2: If you observe minimal or no degradation, your stress conditions may not be stringent enough. Consider the following adjustments:
-
Increase Stressor Concentration: For acidic or alkaline hydrolysis, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).
-
Elevate Temperature: Increasing the temperature can accelerate degradation. For example, if you are running hydrolytic studies at room temperature, try increasing it to 60-80°C.
-
Extend Exposure Time: Lengthen the duration of the stress test.
-
Photostability: Ensure your sample is exposed to a sufficient intensity of UV and visible light as per ICH Q1B guidelines.
Q3: My chromatogram shows multiple unexpected peaks after degradation. How can I identify them?
A3: The appearance of multiple peaks is common in degradation studies. These can be degradation products, isomers, or artifacts. To identify them, you should employ hyphenated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) and fragmentation patterns from MS analysis will help in elucidating the structures of the degradation products.
Q4: The peak shape of my parent compound, this compound, is poor after stress testing. What could be the cause?
A4: Poor peak shape (e.g., tailing, fronting, or broadening) can be caused by several factors:
-
Column Overload: The concentration of your sample may be too high. Try diluting it.
-
Column Degradation: The harsh pH or oxidative conditions might have damaged the stationary phase of your HPLC column. Consider using a guard column or a more robust column type.
-
Mobile Phase Mismatch: The pH of your mobile phase might not be optimal for the analyte's ionization state. Adjust the mobile phase pH.
-
Co-elution: A degradation product might be co-eluting with the parent peak. A change in the chromatographic method (e.g., gradient, mobile phase composition) may be necessary to achieve better separation.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Percentages
-
Symptom: Wide variability in the percentage of this compound degradation in replicate experiments under the same stress condition.
-
Possible Causes & Solutions:
-
Inhomogeneous Sample Preparation: Ensure this compound is completely dissolved before aliquoting for stress studies. Use sonication if necessary.
-
Temperature Fluctuations: Use a calibrated oven or water bath with precise temperature control.
-
Inaccurate Reagent Concentrations: Prepare fresh stressor solutions (acid, base, peroxide) for each experiment and verify their concentrations.
-
Timing Errors: Use a timer to ensure consistent exposure times for all samples.
-
Issue 2: Mass Spectrometry Signal Suppression
-
Symptom: Low or no signal for this compound or its degradation products when analyzing stressed samples by LC-MS.
-
Possible Causes & Solutions:
-
High Salt Concentration: Non-volatile salts from acidic or basic hydrolysis (e.g., from neutralization) can cause ion suppression. Use a desalting step (e.g., solid-phase extraction) before MS analysis or use volatile buffers.
-
Matrix Effects: Other components in the stressed sample might be interfering with ionization. Dilute the sample or optimize the sample preparation to remove interfering substances.
-
Incorrect Ionization Mode: this compound and its degradation products may ionize more efficiently in either positive or negative ion mode. Analyze your samples in both modes to determine the optimal setting.
-
Experimental Protocols
Forced Degradation Studies Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw and neutralize samples with 1 M HCl at specified intervals and prepare for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw samples at various time points and prepare for analysis.
-
Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C for 48 hours. Also, expose a solution of this compound to the same conditions.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.
HPLC-UV Analytical Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 20% B, increase to 80% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| Acidic Hydrolysis | 1 M HCl | 24 | 60 | ~65% | 3 |
| Alkaline Hydrolysis | 1 M NaOH | 24 | 60 | ~50% | 2 |
| Oxidative | 30% H₂O₂ | 24 | 25 (RT) | ~20% | 4 |
| Thermal (Solid) | N/A | 48 | 80 | < 5% | 1 |
| Thermal (Solution) | N/A | 48 | 80 | ~15% | 2 |
| Photolytic | ICH Q1B | - | 25 | ~10% | 2 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
Validation & Comparative
Liriopesides B Demonstrates Potent Anti-Cancer Effects in A2780 Ovarian Cancer Cells: A Comparative Guide
For Immediate Release:
Shanghai, China – November 19, 2025 – New research highlights the significant anti-cancer properties of Liriopesides B, a natural steroidal saponin, in A2780 human ovarian cancer cells. This guide provides a comprehensive comparison of this compound's efficacy against standard chemotherapy, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: this compound vs. Cisplatin
This compound exhibits a multi-faceted anti-cancer profile, effectively inhibiting cell invasion, inducing programmed cell death (apoptosis), and arresting the cell cycle in A2780 cells. This section compares the quantitative effects of this compound with cisplatin, a commonly used chemotherapeutic agent for ovarian cancer.
Table 1: Inhibition of A2780 Cell Invasion
| Treatment | Concentration | Invasive Rate (%) | Reference |
| Control | - | 100 | [1] |
| This compound | 1x IC₅₀ | 45.32 | [1] |
| This compound | 5x IC₅₀ | 1.996 | [1] |
| This compound | 10x IC₅₀ | 0 | [1] |
Note: Direct comparative quantitative data for cisplatin on A2780 cell invasion using a Transwell assay was not available in the reviewed literature. However, cisplatin has been widely documented to inhibit cancer cell invasion.
Table 2: Induction of Apoptosis in A2780 Cells
| Treatment | Concentration | Duration | Apoptotic Cells (%) | Reference |
| This compound | 1x IC₅₀ | 48h | 73.6 (Early Apoptosis) | |
| This compound | 1x IC₅₀ | 72h | 61.7 (Late Apoptosis) | |
| Cisplatin | 10 µM | 48h | ~15-20 (Combined early and late) |
Note: The data for this compound and cisplatin are from different studies and may have variations in experimental conditions.
Table 3: Cell Cycle Arrest in A2780 Cells
| Treatment | Concentration | Duration | % of Cells in G1 Phase | Reference |
| This compound | 10x IC₅₀ | 24h | 70.72 | [1] |
| This compound | 10x IC₅₀ | 48h | 69.16 | [1] |
| This compound | 10x IC₅₀ | 72h | 56.53 | [1] |
| Cisplatin | 5.9 µM | - | Significant increase in S phase |
Note: Cisplatin has been shown to induce S-phase arrest in A2780 cells, while this compound primarily induces G1-phase arrest. At higher concentrations and longer durations, this compound can also cause G2/M arrest.[1] The data for cisplatin indicates a different phase of cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Transwell Invasion Assay
This assay is utilized to assess the invasive potential of cancer cells.
-
Preparation: Matrigel is used to coat the upper chamber of a Transwell insert, which contains a porous membrane.
-
Cell Seeding: A2780 cells, pre-treated with this compound or a control vehicle, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to encourage cell migration.
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel and the porous membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed, stained, and counted under a microscope. The invasive rate is calculated relative to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: A2780 cells are treated with this compound or a control for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.
-
Staining: Cells are resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The fluorescence signals from Annexin V-FITC and PI are used to differentiate and quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: A2780 cells are treated as required and then harvested.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: The fixed cells are treated with RNase to degrade RNA and then stained with Propidium Iodide (PI), which intercalates with DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Visualizing the Mechanisms of this compound
To elucidate the experimental processes and the molecular pathways affected by this compound, the following diagrams have been generated.
References
A Comparative Analysis of the Anticancer Activities of Liriopesides B and Ophiopogonin D
For Immediate Release
This guide provides a detailed comparison of the anticancer properties of two steroidal saponins, Liriopesides B and Ophiopogonin D. Both compounds, derived from traditional Chinese medicinal herbs, have demonstrated significant potential in oncology research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy in various cancer models, and the experimental protocols used to evaluate their effects.
Introduction to this compound and Ophiopogonin D
This compound is a steroidal saponin primarily isolated from the tuber of Liriope spicata and Liriope platyphylla.[1][2][3] Ophiopogonin D is also a steroidal glycoside, extracted from the root tuber of Ophiopogon japonicus.[4] Both plants are staples in traditional Chinese medicine, and their extracts have been investigated for a variety of pharmacological activities.[5][6] Recent studies have focused on the anticancer potential of their purified active compounds, this compound and Ophiopogonin D.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro anticancer activities of this compound and Ophiopogonin D across various human cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cancer Type | Cell Line | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | H460 & H1975 | Induced apoptosis and G1/S phase cell cycle arrest.[1][2] | [1][2] |
| Ovarian Cancer | A2780 | Inhibited metastasis, induced G1 phase cell cycle arrest and apoptosis.[3] | [3] |
| Oral Squamous Cell Carcinoma (OSCC) | SAS & CAL-27 | Suppressed proliferation, migration, and invasion; induced apoptosis.[7] | [7] |
Table 2: Anticancer Activity of Ophiopogonin D
| Cancer Type | Cell Line | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Suppressed STAT3 signaling, induced apoptosis, and inhibited tumor growth in a preclinical mouse model.[4] | [4] |
| Breast Cancer | MDA-MB-231 | Suppressed TGF-β1-mediated metastatic behavior.[8] | [8] |
| Breast Cancer | MCF-7 | Inhibited proliferation and caused G2/M phase cell cycle arrest.[9] | [9] |
| Colorectal Cancer | HCT116 & SW480 | Induced apoptosis by activating p53 and inhibiting c-Myc expression.[10] | [10] |
| Melanoma | MDA-MB-435 | Suppressed invasion and proliferation.[9] | [9] |
| Laryngocarcinoma | Hep-2 | Induced apoptosis and decreased cell growth. | [9] |
Mechanism of Action: Signaling Pathways
This compound and Ophiopogonin D exert their anticancer effects by modulating distinct and overlapping signaling pathways.
This compound
This compound has been shown to primarily target the PI3K/Akt/mTOR signaling pathway in oral squamous cell carcinoma.[7][11] In non-small cell lung cancer, it initiates the mitochondrial apoptosis pathway , leading to an increase in the expression of Bax, caspase-3, and caspase-8, and a decrease in Bcl-2 and Bcl-xl expression.[1][2]
Figure 1: this compound signaling pathways.
Ophiopogonin D
Ophiopogonin D has a broader range of reported mechanisms. In NSCLC, it abrogates the STAT3 signaling cascade .[4][12] It also exhibits inhibitory effects on the NF-κB, PI3K/Akt, and AP-1 pathways in human lung cancer cells.[9][13] In colorectal cancer, Ophiopogonin D induces apoptosis through the activation of p53 and inhibition of c-Myc .[10] Furthermore, it has been shown to suppress the metastatic behavior of breast cancer cells by regulating the ITGB1/FAK/Src/AKT/β-catenin/MMP-9 signaling axis .[8]
Figure 2: Ophiopogonin D signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Cell Viability and Proliferation Assays
-
MTT Assay / CCK-8 Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound or Ophiopogonin D for specified time periods (e.g., 24, 48, 72 hours). Subsequently, MTT or CCK-8 solution is added, and the absorbance is measured using a microplate reader to determine cell viability.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with the compounds. After a designated incubation period (e.g., 2 weeks), the colonies are fixed, stained with crystal violet, and counted.
Apoptosis Assays
-
Flow Cytometry with Annexin V/PI Staining: Treated and untreated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (early and late) is quantified using a flow cytometer.
-
Hoechst 33342 Staining: Cells grown on coverslips are treated with the compounds, fixed, and stained with Hoechst 33342. Nuclear morphology changes, such as chromatin condensation and nuclear fragmentation, are observed under a fluorescence microscope to identify apoptotic cells.
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: Cells are treated with the compounds, harvested, fixed in ethanol, and stained with PI. The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Cell Migration and Invasion Assays
-
Transwell Assay: For migration assays, cells are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. After incubation, non-migrated cells are removed, and migrated cells on the lower surface of the membrane are fixed, stained, and counted. For invasion assays, the insert is pre-coated with Matrigel.
-
Wound Healing Assay: A scratch is made in a confluent monolayer of cells. The rate of wound closure in the presence or absence of the compounds is monitored and photographed at different time points.
Western Blot Analysis
-
Treated cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., PI3K, Akt, mTOR, STAT3, Bcl-2, Bax, caspases). After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Figure 3: General experimental workflow.
Conclusion
Both this compound and Ophiopogonin D demonstrate significant promise as anticancer agents, albeit through partially different mechanisms of action. This compound appears to exert its effects primarily through the PI3K/Akt/mTOR and mitochondrial apoptosis pathways. In contrast, Ophiopogonin D affects a wider array of signaling pathways, including STAT3, NF-κB, and p53, suggesting a multi-targeted approach. The choice of compound for further investigation may depend on the specific cancer type and the signaling pathways that are dysregulated in that malignancy. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop novel cancer therapeutics.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can Astragalus and Ophiopogon japonicus prevent or treat cancer? [en.cnys.com]
- 7. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
A Comparative Analysis of Saponins from Liriope spicata and Ophiopogon japonicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liriope spicata (Thunb.) Lour. and Ophiopogon japonicus (L.f.) Ker-Gawl. are two perennial herbs widely used in traditional medicine, particularly in East Asia. Their tuberous roots, known as "Maidong," are often used interchangeably, though they originate from different species. Phytochemical investigations have revealed that steroidal saponins are among the primary bioactive constituents responsible for their therapeutic effects. This guide provides a comprehensive comparative analysis of the saponins found in these two plants, supported by experimental data on their chemical composition and pharmacological activities.
Comparative Phytochemical Profile
Both Liriope spicata and Ophiopogon japonicus are rich in steroidal saponins, but there are notable differences in their composition and the relative abundance of specific compounds. Ophiopogon japonicus is characterized by a high content of various homoisoflavonoids alongside steroidal saponins, while Liriope spicata is particularly rich in a diverse range of steroidal saponins.[1][2]
A key distinguishing feature is the presence of liriopesides B exclusively in Liriope spicata var. prolifera.[3][4] Conversely, ophiopogonin D and ophiopogonin D' are found in higher concentrations in certain varieties of Ophiopogon japonicus.[3][4] These differences in saponin profiles contribute to variations in their pharmacological activities.
Table 1: Quantitative Comparison of Major Saponins
| Saponin | Ophiopogon japonicus (Zhemaidong - ZMD) (mg/g) | Ophiopogon japonicus (Chuanmaidong - CMD) (mg/g) | Liriope spicata var. prolifera (SMD) (mg/g) | Reference |
| Ophiopojaponin C | 0.23 ± 0.03 | 0.15 ± 0.01 | 0.18 ± 0.01 | [4] |
| Ophiopogonin D | 1.13 ± 0.11 | 2.58 ± 0.20 | 0.88 ± 0.07 | [4] |
| This compound | Not Detected | Not Detected | 0.45 ± 0.04 | [4] |
| Ophiopogonin D' | 1.95 ± 0.15 | 4.32 ± 0.34 | 1.23 ± 0.10 | [4] |
Comparative Pharmacological Activities
The distinct saponin profiles of Liriope spicata and Ophiopogon japonicus lead to differences in their biological effects. Both exhibit anti-inflammatory, anticancer, and cardioprotective properties, among others.
Anti-inflammatory Activity
Saponins from both plants have demonstrated significant anti-inflammatory effects.[5][6] Steroidal glycosides isolated from the fibrous roots of both species showed inhibitory activity against neutrophil respiratory burst.[5] Saponins from Ophiopogon japonicus, such as ruscogenin and ophiopogonin D, have been identified as key contributors to its anti-inflammatory properties.[7] The anti-inflammatory mechanisms of Ophiopogon japonicus saponins involve the inhibition of inflammatory signaling pathways.[7]
Anticancer Activity
Extracts from both Ophiopogon japonicus and Liriope spicata have shown cytotoxic effects against various cancer cell lines.[3] Notably, the anticancer effects of Ophiopogon japonicus were found to be stronger than those of Liriope spicata against A2780 human ovarian cancer cells, which may be attributed to the significant anticancer potential of ophiopogonin D' and homoisoflavonoids present in O. japonicus.[3][4] Several novel steroidal saponins with cytotoxic activities have been isolated from Ophiopogon japonicus.[8][9]
Cardioprotective Effects
Saponins from Ophiopogon japonicus have been extensively studied for their cardioprotective effects. They have been shown to ameliorate doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory responses.[10][11] The mechanisms involve the regulation of signaling pathways such as p38 MAPK.[10]
Sedative and Hypnotic Effects
Total and purified saponins from Liriope spicata have been shown to possess sedative and hypnotic effects, potentially through the modulation of serotonergic and GABAergic systems.[12]
Experimental Protocols
Extraction and Isolation of Saponins
A general workflow for the extraction and isolation of saponins from Liriope spicata and Ophiopogon japonicus is outlined below. The specific solvents and chromatographic techniques may vary depending on the target saponins.
Quantitative Analysis by HPLC-DAD-ELSD
A reliable method for the simultaneous determination of multiple saponins and other components is High-Performance Liquid Chromatography with Diode Array Detection and Evaporative Light Scattering Detection (HPLC-DAD-ELSD).[3][4]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with acetonitrile and water is common.
-
Detection: DAD is used for quantifying compounds with UV absorption (like homoisoflavonoids), while ELSD is suitable for detecting saponins which often lack a strong chromophore.
-
Quantification: The external standard method is used for quantification based on calibration curves of reference compounds.
Signaling Pathway
Cardioprotective Mechanism of Ophiopogon japonicus Saponins
Saponins from Ophiopogon japonicus (SOJ) exert their cardioprotective effects in doxorubicin (DOX)-induced cardiotoxicity by mitigating oxidative stress and inflammation. This involves the downregulation of the p38 MAPK signaling pathway.
Conclusion
Liriope spicata and Ophiopogon japonicus are valuable sources of bioactive steroidal saponins. While they share some similarities in their chemical constituents and pharmacological activities, significant differences exist in their saponin profiles, which in turn influences their therapeutic potential. Ophiopogon japonicus is distinguished by the presence of a wider variety of homoisoflavonoids and higher concentrations of certain saponins like ophiopogonin D and D', contributing to its potent anticancer and cardioprotective effects. In contrast, Liriope spicata is characterized by the exclusive presence of this compound and a rich diversity of other steroidal saponins.
For researchers and drug development professionals, the choice between these two plants should be guided by the specific therapeutic application and the target saponins. Further research is warranted to fully elucidate the structure-activity relationships of the individual saponins and their mechanisms of action. The development of standardized extracts with consistent saponin profiles is crucial for ensuring the quality and efficacy of herbal medicines derived from these plants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 4. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidal sapogenins and glycosides from the fibrous roots of Ophiopogon japonicus and Liriope spicata var. prolifera with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. impactfactor.org [impactfactor.org]
- 8. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sedative and hypnotic effects of the saponins from a traditional edible plant Liriope spicata Lour. in PCPA-induced insomnia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Liriopesides B: A Comparative Analysis of Bioactivity Against Other Steroidal Saponins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidal saponins, a diverse class of natural products, have garnered significant attention in biomedical research for their wide array of pharmacological activities.[1] These compounds, characterized by a steroidal aglycone backbone linked to one or more sugar moieties, exhibit potent anti-tumor, anti-inflammatory, and neuroprotective properties.[2] Among these, Liriopesides B, a steroidal saponin isolated from the tubers of Liriope spicata, has emerged as a promising candidate for drug development due to its notable bioactivities.[3][4] This guide provides a comprehensive comparison of the bioactivity of this compound with other well-studied steroidal saponins, namely Timosaponin AIII, Diosgenin, and Polyphyllin D. The information is supported by experimental data to aid researchers in their ongoing and future investigations.
Comparative Bioactivity Data
The following tables summarize the in vitro cytotoxic activities of this compound and other selected steroidal saponins against various cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Anti-Cancer Activity (IC50 Values in µM)
| Steroidal Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | H460 (Non-small cell lung cancer) | 42.62 | [4] |
| H1975 (Non-small cell lung cancer) | 32.25 | [4] | |
| CAL-27 (Oral squamous cell carcinoma) | 11.81 ± 0.51 | [5] | |
| SAS (Oral squamous cell carcinoma) | 13.04 ± 0.62 | [5] | |
| SCC-9 (Oral squamous cell carcinoma) | 14.23 ± 0.73 | [5] | |
| Timosaponin AIII | HCT-15 (Colorectal cancer) | 6.1 | [3] |
| A549/Taxol (Taxol-resistant lung cancer) | 5.12 | [3] | |
| A2780/Taxol (Taxol-resistant ovarian cancer) | 4.64 | [3] | |
| HepG2 (Liver cancer) | 15.41 | [1] | |
| BT474 (Breast cancer) | ~2.5 | [6] | |
| Diosgenin | PC3 (Prostate cancer) | 14.02 | |
| DU145 (Prostate cancer) | 23.21 | ||
| LNCaP (Prostate cancer) | 56.12 | ||
| HepG2 (Liver cancer) | 32.62 µg/ml | ||
| MCF-7 (Breast cancer) | 11.03 µg/ml | ||
| MDA-MB-231 (Breast cancer CSCs) | 400 | ||
| Polyphyllin D | Jurkat (Leukemia) | 2.8 | [7] |
| K562 (Leukemia) | 0.8 | [8] | |
| SW480 (Colon cancer) | 4.9 (12h), 3.5 (24h) | [9] |
Table 2: Anti-Inflammatory and Neuroprotective Activities
Quantitative comparative data for the anti-inflammatory and neuroprotective effects of this compound is limited. However, qualitative descriptions and data for other saponins are presented below.
| Steroidal Saponin | Bioactivity | Model | Observations | Reference |
| This compound | Anti-inflammatory | - | Liriope spicata, the source of this compound, has known anti-inflammatory properties.[10] | |
| Timosaponin AIII | Anti-inflammatory | In vivo models | Modulates inflammatory cytokines through the NF-κB, TLR4, and MAPKs pathways. | |
| Diosgenin | Anti-inflammatory | In vitro/In vivo | Downregulates the NF-κB pathway and inhibits iNOS and COX-2.[11] | |
| Neuroprotective | Animal model of Alzheimer's | Attenuated amyloid-β induced cognitive deficits, oxidative stress, and neuroinflammation. | ||
| Polyphyllin D | Anti-inflammatory | - | - | |
| Various Saponins | Neuroprotective | General Review | Attenuate CNS disorders through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. |
Signaling Pathways and Mechanisms of Action
Steroidal saponins exert their bioactivities through the modulation of various cellular signaling pathways. Below are diagrams illustrating the known pathways affected by this compound and other saponins.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Polyphyllin D induces apoptosis via the JNK signaling pathway.
Caption: Timosaponin AIII's multi-faceted anti-tumor mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing their own studies.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the steroidal saponin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the steroidal saponin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Caption: Workflow of the Annexin V/PI Apoptosis Assay.
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect specific proteins in a sample and to semi-quantify their expression levels.
Procedure:
-
Cell Lysis: After treatment with the steroidal saponin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total PI3K, phospho-PI3K, total Akt, phospho-Akt, total mTOR, phospho-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
Conclusion
This compound demonstrates significant anti-cancer activity, particularly against non-small cell lung cancer and oral squamous cell carcinoma, by inhibiting the PI3K/Akt/mTOR signaling pathway. When compared to other steroidal saponins like Timosaponin AIII, Diosgenin, and Polyphyllin D, this compound shows comparable or, in some cases, more potent cytotoxic effects. However, the bioactivity of these compounds is highly dependent on the specific cancer cell line and the experimental conditions. Further research is warranted to conduct direct comparative studies of these promising natural products to better elucidate their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate the mechanisms of action of these and other steroidal saponins.
References
- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 2. Anti-tumor effect and mechanisms of Timosaponin AIII across diverse cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Timosaponin AIII is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective role of Diosgenin, a NGF stimulator, against Aβ (1-42) induced neurotoxicity in animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Liriopeside B's Impact on MAPK and AKT Signaling: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Liriopeside B's effects on the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) signaling pathways. It offers an objective comparison with other natural compounds known to modulate these critical cellular cascades, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Overview of MAPK and AKT Signaling Pathways
The MAPK and AKT signaling pathways are crucial regulators of a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.
-
MAPK Pathway: This cascade typically involves a series of protein kinase phosphorylations, including the key downstream effectors ERK1/2, p38, and JNK. The activation or inhibition of these kinases can lead to diverse cellular outcomes.
-
AKT (PI3K/AKT) Pathway: This pathway is central to cell survival and growth. Activation of AKT promotes cell proliferation and inhibits apoptosis.
The intricate interplay between the MAPK and AKT pathways necessitates a thorough understanding of how potential therapeutic agents like Liriopeside B modulate their components.
Comparative Analysis of Liriopeside B and Alternative Compounds
Liriopeside B, a steroidal saponin, has demonstrated significant effects on both the MAPK and AKT signaling pathways. This section compares its activity with other well-researched natural compounds: Curcumin, Resveratrol, and Kaempferol. The data presented is collated from various in vitro studies, and direct comparison should be approached with consideration of the different experimental conditions.
Effects on MAPK Signaling Pathway Components
The following table summarizes the observed effects of Liriopeside B and alternative compounds on the phosphorylation status of key MAPK proteins. An increase in phosphorylation generally indicates activation of the kinase, while a decrease suggests inhibition.
| Compound | Target Protein | Cell Line | Concentration(s) | Treatment Time | Observed Effect on Phosphorylation |
| Liriopeside B | p-ERK1/2 | H460 & H1975 | 20, 40, 60 µM | 24 h | Dose-dependent decrease[1] |
| p-p38 | H460 & H1975 | 20, 40, 60 µM | 24 h | Dose-dependent increase[1] | |
| p-JNK | H460 & H1975 | 20, 40, 60 µM | 24 h | Dose-dependent increase[1] | |
| Curcumin | p-ERK1/2 | RPE cells | Up to 100 µM | 15 min | No alteration[2] |
| p-p38 | RPE cells | Up to 100 µM | 15 min | Dose-dependent increase[2] | |
| p-JNK | RPE cells | Up to 100 µM | 15 min | No alteration[2] | |
| Resveratrol | p-ERK | RGC-5 cells | 5, 10, 20 µM | 24 h | Dose-dependent decrease (in H2O2-induced cells)[3][4] |
| p-p38 | RGC-5 cells | 5, 10, 20 µM | 24 h | Dose-dependent decrease (in H2O2-induced cells)[3][4] | |
| p-JNK | RGC-5 cells | 5, 10, 20 µM | 24 h | Dose-dependent decrease (in H2O2-induced cells)[3][4] | |
| Kaempferol | p-ERK | Endothelial cells | 10, 20, 40 µM | Not specified | Dose-dependent decrease[1] |
| p-p38 | Endothelial cells | 10, 20, 40 µM | Not specified | Dose-dependent decrease[1] | |
| p-JNK | U-2 OS cells | 100 µM | 6 h | Decrease[5] |
Effects on AKT Signaling Pathway
The table below outlines the impact of Liriopeside B and its alternatives on the phosphorylation of AKT, a key indicator of the pathway's activation.
| Compound | Target Protein | Cell Line | Concentration(s) | Treatment Time | Observed Effect on Phosphorylation |
| Liriopeside B | p-AKT | H460 & H1975 | 20, 40, 60 µM | 24 h | Dose-dependent decrease[1] |
| Curcumin | p-AKT | RPE cells | Up to 100 µM | 15 min | Dose-dependent decrease[2] |
| Resveratrol | p-AKT | TG neurons | 10, 30, 100 µM | 1 h | Dose-dependent decrease[6] |
| Kaempferol | p-AKT | C2C12 myotubes | Not specified | 24 h | Increase[7] |
Experimental Protocols
This section provides a generalized methodology for the key experiments cited in this guide. Specific details may vary between studies and should be confirmed by consulting the primary literature.
Cell Culture and Treatment
-
Cell Lines: Human non-small cell lung cancer cells (H460 and H1975), retinal pigment epithelial (RPE) cells, retinal ganglion cells (RGC-5), human osteosarcoma cells (U-2 OS), endothelial cells, and trigeminal ganglion (TG) neurons are cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culturing Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Liriopeside B, Curcumin, Resveratrol, or Kaempferol are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. On the day of the experiment, the stock solutions are diluted to the desired final concentrations in the cell culture medium. The final solvent concentration should be kept constant across all treatments, including the vehicle control. Cells are then incubated with the compounds for the specified durations.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of ERK, p38, JNK, and AKT overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
Visualizing the Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways, a typical experimental workflow, and the logical relationship of Liriopeside B's effects.
References
- 1. Kaempferol Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Resveratrol engages AMPK to attenuate ERK and mTOR signaling in sensory neurons and inhibits incision-induced acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Liriopesides B and Cisplatin in Ovarian Cancer Models
In the landscape of ovarian cancer therapeutics, the quest for novel, effective agents to complement or surpass established treatments like cisplatin is a paramount objective for researchers. This guide provides a detailed comparison of the efficacy of Liriopesides B, a naturally derived steroidal saponin, and the widely used chemotherapeutic drug, cisplatin, in preclinical ovarian cancer models. The analysis is based on available in vitro data primarily from the A2780 human ovarian cancer cell line and in vivo data for cisplatin.
In Vitro Efficacy: A Head-to-Head Look at Cellular Effects
While direct comparative studies evaluating this compound and cisplatin in the same experimental setting are not yet available, analysis of independent research provides valuable insights into their respective anti-cancer activities against the A2780 ovarian cancer cell line.
| Parameter | This compound | Cisplatin |
| IC50 (A2780 cells) | Data not explicitly stated in reviewed abstracts; experiments were conducted at concentrations relative to the IC50 value. | Variable, with reported values including 1.142 µM, 6 µM, and others depending on the study. |
| Apoptosis | Induces both early and late apoptosis in a dose-dependent manner.[1] | Induces apoptosis. |
| Cell Cycle Arrest | Causes G1 phase cell cycle arrest.[1][2][3] | Induces cell cycle arrest. |
| Metastasis Inhibition | Inhibits invasion and chemotaxis of A2780 cells in a dose-dependent manner.[1][2] | Data on direct inhibition of metastasis from reviewed abstracts is limited. |
This compound has demonstrated significant anti-cancer properties in the A2780 cell line, a common model for ovarian cancer research. Studies show that it effectively inhibits cell proliferation, invasion, and chemotaxis, key processes in cancer progression and metastasis[1][2]. Furthermore, this compound induces both early and late-stage apoptosis (programmed cell death) and causes cell cycle arrest at the G1 phase, thereby halting the replication of cancer cells[1][2][3].
Cisplatin , a cornerstone of ovarian cancer chemotherapy, also exhibits potent cytotoxic effects in A2780 cells. Its primary mechanism involves the formation of DNA adducts, leading to DNA damage and subsequent induction of apoptosis. While highly effective, the development of cisplatin resistance is a major clinical challenge. The half-maximal inhibitory concentration (IC50) of cisplatin in A2780 cells has been reported with some variability across different studies, with values such as 1.142 µM and 6 µM being documented.
In Vivo Efficacy: Insights from Animal Models
Preclinical animal models, particularly xenograft models using human cancer cells implanted in immunodeficient mice, are crucial for evaluating the real-world potential of anti-cancer agents.
| Compound | Animal Model | Key Findings |
| This compound | No in vivo data available for ovarian cancer models in the reviewed literature. | - |
| Cisplatin | A2780 Xenograft Model | Significantly suppresses tumor growth. In one study, the tumor size in the cisplatin-treated group was 841.9 mm³ compared to 1991.5 mm³ in the control group on day 16[4]. Another study showed a relative tumor proliferation rate of 43.09% after 30 days of treatment. |
To date, in vivo efficacy data for this compound in ovarian cancer animal models is not available in the reviewed scientific literature. This represents a significant gap in the comparative analysis and underscores the need for further research to evaluate its therapeutic potential in a living organism.
In contrast, cisplatin has been extensively studied in A2780 xenograft models. These studies consistently demonstrate its ability to significantly inhibit tumor growth[4]. For instance, one study reported a notable reduction in tumor volume in cisplatin-treated mice compared to the control group[4]. Another study quantified the relative tumor proliferation rate at 43.09% following a 30-day treatment regimen.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, understanding the methodologies employed in these studies is essential.
In Vitro Assays
-
Cell Viability and IC50 Determination: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell metabolic activity and, by extension, cell viability. To determine the IC50 value, cells are treated with a range of drug concentrations, and the concentration that inhibits 50% of cell growth compared to untreated controls is calculated.
-
Apoptosis Assay: Apoptosis is commonly quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Cell Cycle Analysis: Flow cytometry is also used for cell cycle analysis. Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Invasion and Chemotaxis Assays: The Boyden chamber assay, or Transwell assay, is used to assess cell invasion and chemotaxis. For invasion assays, the insert is coated with a basement membrane matrix (e.g., Matrigel). Cells that invade through the matrix and migrate to the lower chamber in response to a chemoattractant are quantified. The chemotaxis assay is similar but without the matrix barrier.
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins within a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.
In Vivo Xenograft Studies
-
Animal Model: Nude mice, which are immunodeficient, are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of A2780 ovarian cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Cisplatin is typically administered via intraperitoneal or intravenous injection at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers, and the tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug development and combination therapies.
This compound Signaling Pathway
This compound appears to exert its anti-cancer effects through the modulation of several key signaling proteins.
Caption: this compound signaling pathway in ovarian cancer cells.
This compound has been shown to upregulate the expression of E-cadherin, a protein crucial for cell-cell adhesion, the loss of which is associated with increased metastasis[1]. It also upregulates p21 and p27, which are cyclin-dependent kinase inhibitors that play a key role in halting the cell cycle at the G1 phase[1]. Concurrently, this compound downregulates the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death[1].
Cisplatin Signaling Pathway
Cisplatin's mechanism of action is primarily centered on its interaction with DNA.
Caption: Cisplatin's primary mechanism of action in cancer cells.
Upon entering the cell, cisplatin forms covalent adducts with DNA, primarily with purine bases. These adducts create cross-links within and between DNA strands, which distort the DNA structure and interfere with DNA replication and transcription. This DNA damage, if not repaired, triggers a cascade of cellular responses that ultimately lead to apoptosis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound like this compound and comparing it to a standard drug like cisplatin.
Caption: A generalized experimental workflow for drug efficacy comparison.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising anti-cancer agent with multiple mechanisms of action against ovarian cancer cells in vitro. It demonstrates potent effects on key cancer hallmarks, including proliferation, metastasis, and apoptosis. However, a direct comparison with cisplatin, the standard of care, is hampered by the lack of head-to-head studies and the absence of in vivo efficacy data for this compound in ovarian cancer models.
Future research should prioritize direct comparative studies of this compound and cisplatin in a panel of ovarian cancer cell lines, including cisplatin-resistant models, to provide a more comprehensive understanding of their relative potencies and mechanisms of action. Most importantly, in vivo studies using ovarian cancer xenograft or patient-derived xenograft (PDX) models are crucial to validate the in vitro findings and assess the therapeutic potential of this compound in a more clinically relevant setting. Such studies will be instrumental in determining whether this compound could serve as a viable alternative or a synergistic partner to cisplatin in the treatment of ovarian cancer.
References
- 1. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Extraction of Saponins from Liriope spp.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting saponins from the genus Liriope, a source of bioactive compounds with significant therapeutic potential. The selection of an appropriate extraction method is critical for maximizing yield and purity, which in turn impacts the efficacy and economic viability of drug development and research. This document outlines and compares conventional and modern extraction techniques, supported by experimental data from relevant studies.
Comparison of Extraction Method Performance
The efficiency of saponin extraction is contingent on the chosen methodology, which influences yield, purity, extraction time, and environmental impact. Below is a summary of key performance indicators for various extraction techniques.
| Extraction Method | Principle | Typical Saponin Yield (%) | Extraction Time | Key Advantages | Key Disadvantages |
| Pressurized Liquid Extraction (PLE) | Utilizes elevated temperatures and pressures to enhance solvent extraction efficiency. | ~1.88% (for spicatoside A from L. platyphylla)[1] | < 10 minutes[1] | High yield, short extraction time, reduced solvent consumption.[1][2] | Requires specialized equipment, high initial investment. |
| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. | Can be higher than conventional methods.[3][4] | 30 - 60 minutes | Shorter extraction time, lower solvent consumption, improved efficiency compared to conventional methods.[3][5] | Potential for degradation of thermolabile compounds if not properly controlled. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating extraction. | Can be significantly higher than conventional methods.[6] | 4 - 25 minutes[6][7] | Rapid extraction, reduced solvent volume, higher yields.[8] | Requires specialized microwave equipment, potential for localized overheating. |
| Enzymatic Hydrolysis Extraction | Utilizes enzymes to break down plant cell walls, facilitating the release of intracellular contents. | Can achieve high yields (e.g., 115.8 mg/mL total saponin extract from soapberry).[9] | 1 - 3 hours[9][10] | Environmentally friendly, high specificity, can improve yield and purity.[9] | Cost of enzymes, requires specific pH and temperature conditions. |
| Conventional Solvent Extraction (e.g., Maceration, Soxhlet) | Relies on the solvent's ability to dissolve saponins over an extended period. | Generally lower than modern methods (can be 10-20% lower than PLE).[2] | Hours to days | Simple setup, low equipment cost. | Time-consuming, large solvent consumption, potential for thermal degradation of compounds in Soxhlet extraction.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the extraction of saponins.
Pressurized Liquid Extraction (PLE) of Spicatoside A from Liriope platyphylla
This protocol is based on an optimized method for the extraction of spicatoside A.[1]
a. Sample Preparation:
-
Dry the roots of Liriope platyphylla at 60°C for 24 hours.
-
Grind the dried roots into a fine powder and sieve to ensure uniform particle size.
b. PLE System and Parameters:
-
Instrument: Accelerated Solvent Extractor (ASE) system.
-
Solvent: 86% Ethanol in water.
-
Temperature: 130°C.
-
Pressure: 1500 psi.
-
Static Extraction Time: 20 minutes.
-
Number of Cycles: 1.
-
Flush Volume: 60% of the cell volume.
-
Purge Time: 100 seconds with nitrogen gas.
c. Post-Extraction Processing:
-
Collect the extract and filter it through a 0.45 µm syringe filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Lyophilize the concentrated extract to obtain a dry saponin powder.
Ultrasound-Assisted Extraction (UAE) of Saponins
This is a general protocol adaptable for Liriope saponin extraction based on common practices for other plant materials.[3][5][12]
a. Sample Preparation:
-
Prepare dried and powdered Liriope root material as described for PLE.
b. UAE System and Parameters:
-
Instrument: Ultrasonic bath or probe sonicator.
-
Solvent: 70-80% Ethanol in water.
-
Solid-to-Liquid Ratio: 1:20 (g/mL).
-
Ultrasonic Power/Amplitude: 40-60% of the maximum power of the device.
-
Temperature: 50-60°C.
-
Extraction Time: 30-60 minutes.
c. Post-Extraction Processing:
-
Separate the extract from the plant material by centrifugation or filtration.
-
Concentrate the extract using a rotary evaporator.
-
Purify the crude saponin extract using column chromatography or other purification techniques.
Microwave-Assisted Extraction (MAE) of Saponins
This generalized protocol for MAE can be optimized for Liriope species.[6][8]
a. Sample Preparation:
-
Use dried and powdered Liriope root material.
b. MAE System and Parameters:
-
Instrument: A closed-vessel microwave extraction system.
-
Solvent: 100% Ethanol or a high concentration of ethanol in water.
-
Solid-to-Liquid Ratio: 1:30 (g/mL).
-
Microwave Power: 360-500 W.
-
Extraction Time: 3-5 cycles of 1-2 minutes each, with intermittent cooling.
-
Temperature: Controlled to not exceed 60-70°C to prevent degradation.
c. Post-Extraction Processing:
-
Cool the extraction vessel before opening.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under vacuum.
Enzymatic Hydrolysis-Assisted Extraction of Saponins
This protocol outlines the use of enzymes to enhance saponin extraction.[9][10]
a. Sample Preparation:
-
Prepare a slurry of powdered Liriope root in a buffer solution suitable for the chosen enzyme (e.g., citrate buffer for cellulase).
b. Enzymatic Treatment:
-
Enzyme: Cellulase, pectinase, or a mixture thereof.
-
Enzyme Concentration: 0.5-1.0% (w/v).
-
pH: 4.5-5.5 (optimal for many cellulases and pectinases).
-
Temperature: 50-60°C.
-
Incubation Time: 2-3 hours with constant stirring.
c. Saponin Extraction:
-
After enzymatic treatment, inactivate the enzymes by boiling the mixture for 10 minutes.
-
Add ethanol to the mixture to a final concentration of 70-80% and perform extraction (e.g., by maceration or UAE) as described in the respective protocols.
d. Post-Extraction Processing:
-
Filter the mixture to remove cell debris.
-
Concentrate the extract.
Visualizing Methodologies and Workflows
To further clarify the processes and decision-making involved in saponin extraction, the following diagrams are provided.
Caption: General workflow for Liriope saponin extraction, purification, and analysis.
Caption: Decision matrix for selecting a saponin extraction method based on key criteria.
References
- 1. researchgate.net [researchgate.net]
- 2. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 3. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
- 6. phcogj.com [phcogj.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimisation of the Microwave-Assisted Ethanol Extraction of Saponins from Gac (Momordica cochinchinensis Spreng.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. biozoojournals.ro [biozoojournals.ro]
Liriopesides B: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Liriopesides B, a naturally occurring steroidal saponin isolated from the tuber of Liriope platyphylla and Liriope spicata, has emerged as a compound of significant interest in oncological research.[1][2] Its potent anti-tumor activities have been demonstrated across a range of cancer types, prompting further investigation into its therapeutic potential. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies to aid in the evaluation of its translational promise.
In Vitro Efficacy: Cellular and Molecular Mechanisms
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which this compound exerts its anti-cancer effects. The compound has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer cell lines.[2][3]
Key In Vitro Findings
This compound has demonstrated dose-dependent efficacy in several human cancer cell lines, including non-small cell lung cancer (H460 and H1975), ovarian cancer (A2780), and oral squamous cell carcinoma (CAL-27, SAS, and SCC-9).[1][3][4]
Table 1: Summary of In Vitro Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | Key Effects | Quantitative Data Highlights |
| H460 & H1975 | Non-Small Cell Lung Cancer | Inhibition of proliferation, induction of apoptosis and autophagy, G1/S phase cell cycle arrest, downregulation of PD-L1.[3] | Apoptosis rate of 80.1% in H460 and 60.9% in H1975 cells at 60 µM.[3] Increase in G1 phase cells from 59.5% to 87.4% in H460 and 46.2% to 74.0% in H1975 at 60 µM.[3] |
| A2780 | Ovarian Cancer | Inhibition of metastasis, induction of apoptosis, G1 phase cell cycle arrest.[4] | Chemotaxis rate decreased to 0 at 10x IC50.[4][5] 253.344-fold increase in E-cadherin mRNA expression at 10x IC50.[5] |
| CAL-27, SAS, SCC-9 | Oral Squamous Cell Carcinoma | Inhibition of proliferation, migration, and invasion; induction of apoptosis.[1] | Significant suppression of cell growth, colony formation, motility, and invasiveness.[1] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Synergistic decrease in cell viability when combined with gemcitabine, inhibition of cancer stem cells.[6] | Potent inhibition of Akt and NF-κB pathways in combination therapy.[6] |
Signaling Pathways Modulated by this compound
In vitro studies have identified key signaling pathways that are modulated by this compound, providing insight into its mechanism of action.
-
PI3K/Akt/mTOR Pathway: In oral squamous cell carcinoma cells, this compound was found to suppress the PI3K/Akt/mTOR signaling cascade.[1][7] This pathway is crucial for cell survival, proliferation, and growth, and its inhibition is a key mechanism of anti-cancer therapy.
-
MAPK Pathway: this compound has been shown to influence the mitogen-activated protein kinase (MAPK) pathway in non-small cell lung cancer cells.[3] Specifically, it increased the phosphorylation of p38/MAPK and JNK while decreasing ERK1/2 phosphorylation, ultimately promoting apoptosis.[3]
Experimental Protocols: In Vitro Assays
-
Cell Viability and Proliferation Assays: Cell Counting Kit-8 (CCK-8) and colony formation assays are commonly used to assess the inhibitory effect of this compound on cancer cell proliferation.[1][2][3]
-
Apoptosis Assays: Apoptosis is quantified using techniques such as flow cytometry with Annexin V/Propidium Iodide staining and Hoechst 33342 staining to observe nuclear morphology changes.[3][4] The expression of apoptosis-related proteins like Bax, Bcl-2, caspases, and PARP is analyzed by Western blotting.[3][8]
-
Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.[3]
-
Migration and Invasion Assays: Transwell migration and invasion assays, as well as wound healing assays, are utilized to evaluate the effect of this compound on the metastatic potential of cancer cells.[1]
-
Western Blotting and qRT-PCR: These molecular biology techniques are used to determine the expression levels of proteins and genes, respectively, within the signaling pathways affected by this compound.[1][4]
In Vivo Efficacy: Preclinical Animal Models
The promising in vitro results have been further validated in preclinical in vivo models, primarily using xenograft mouse models. These studies are crucial for assessing the systemic efficacy, toxicity, and pharmacokinetic profile of this compound.
Key In Vivo Findings
In a xenograft model of oral squamous cell carcinoma using SAS cells, administration of this compound led to a significant reduction in tumor growth.[1][9]
Table 2: Summary of In Vivo Effects of this compound
| Animal Model | Cancer Type | Treatment | Key Effects |
| Nude Mice (SAS xenograft) | Oral Squamous Cell Carcinoma | This compound | Significant decrease in tumor volume and weight.[1][9] Downregulation of MMP-2/9, PI3K, Akt, p-mTOR, and S6.[1] Upregulation of Bax and Bad.[1] |
Importantly, the in vivo studies also provided initial safety data, with no significant changes in body weight, histological morphology of major organs, or serum biochemical markers observed in the this compound-treated group compared to the control group.[1][7] This suggests a favorable preliminary safety profile.
Experimental Protocols: In Vivo Studies
-
Xenograft Tumor Model: Human cancer cells (e.g., SAS) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[1][9] Once tumors reach a certain volume, the mice are treated with this compound or a vehicle control.
-
Tumor Growth Measurement: Tumor volume and weight are monitored throughout the study to assess the anti-tumor efficacy of the compound.[1][9]
-
Immunohistochemistry (IHC) and qRT-PCR: At the end of the study, tumors are excised and analyzed by IHC to examine the expression and localization of key proteins within the tumor tissue.[1][9] qRT-PCR is used to measure the mRNA levels of target genes.[1][9]
-
Toxicity Assessment: The general health of the animals is monitored by recording body weight.[1] At the end of the experiment, major organs are collected for histological analysis (H&E staining), and blood samples are analyzed for biochemical markers of organ function.[1][7]
Comparison and Translational Outlook
The in vivo findings with this compound corroborate the in vitro data, demonstrating a successful translation of its anti-cancer effects from a cellular to a systemic level. The inhibition of the PI3K/Akt/mTOR pathway observed in cell culture was also confirmed in the tumor tissues from the xenograft model.[1] This consistency strengthens the rationale for its further development.
While this compound has shown significant efficacy as a single agent, there is also evidence for its potential in combination therapies. For instance, it has been shown to synergistically enhance the efficacy of the standard chemotherapeutic agent gemcitabine in pancreatic cancer cells.[6]
It is important to note that while the current research is heavily focused on oncology, the therapeutic potential of compounds from Liriope platyphylla has also been explored in other areas, such as neurodegenerative diseases, due to their anti-inflammatory and anti-bacterial properties.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibitory effect of this compound in combination with gemcitabine on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Liriopesides B and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for the prevention and treatment of neurodegenerative diseases stems from their potential to target multiple pathological pathways with favorable safety profiles. This guide provides a comparative analysis of the neuroprotective effects of Liriopesides B, a key bioactive compound from Liriope platyphylla, against two other well-researched natural compounds: curcumin and resveratrol. The information presented herein is supported by experimental data from studies utilizing the human neuroblastoma SH-SY5Y cell line, a common in vitro model for neurodegenerative disorders.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the neuroprotective effects of Liriope platyphylla extract (LPE), which contains this compound, curcumin, and resveratrol against oxidative stress-induced cell death in SH-SY5Y cells. It is important to note that the experimental conditions, such as the concentration of the neurotoxic agent (hydrogen peroxide, H₂O₂) and the treatment duration, vary across studies, which should be considered when comparing the data.
| Compound | Neurotoxin (Concentration) | Compound Concentration | Cell Viability (%) | Reference |
| Liriope platyphylla Extract (LPE) | H₂O₂ (100 µM) | 50 µg/ml | ~70% (increase from ~50% with H₂O₂ alone) | [1][2] |
| Curcumin | H₂O₂ (1000 µM) | 20 µM | ~63% (increase from ~22% with H₂O₂ alone) | |
| Curcumin | H₂O₂ (500 µM) | 20 µM | ~75% (increase from ~51% with H₂O₂ alone) | [3] |
| Resveratrol | H₂O₂ (2 mM) | 5 µM | ~80% (increase from <20% with H₂O₂ alone) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Neurotoxicity: To induce oxidative stress, SH-SY5Y cells are treated with hydrogen peroxide (H₂O₂). The concentration and duration of H₂O₂ treatment vary depending on the specific experiment.
-
Compound Treatment: Cells are pre-treated with Liriope platyphylla extract, curcumin, or resveratrol for a specified duration before the addition of H₂O₂.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for the desired duration.
-
Introduce the neurotoxin (e.g., H₂O₂) and co-incubate for the specified time.
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[4][5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by flow cytometry.
-
Seed SH-SY5Y cells in a 6-well plate.
-
After treatment with the compound and/or neurotoxin, harvest the cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6][7][8]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, curcumin, and resveratrol are mediated through the modulation of various signaling pathways.
This compound (Liriope platyphylla Extract)
The neuroprotective effect of Liriope platyphylla extract is primarily attributed to its ability to modulate the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Oxidative stress, induced by agents like H₂O₂, activates p38 MAPK, leading to downstream events that promote apoptosis and cell death. LPE has been shown to attenuate the phosphorylation of p38, thereby inhibiting this pro-apoptotic signaling cascade.[1][2][9]
Curcumin
Curcumin exerts its neuroprotective effects through multiple mechanisms. It is a potent antioxidant that can directly scavenge reactive oxygen species (ROS). Furthermore, it modulates several signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation, and the PI3K/Akt pathway, which promotes cell survival.[10][11][12]
Resveratrol
Resveratrol is another pleiotropic compound with well-documented neuroprotective properties. Its mechanisms of action include the activation of Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity. Resveratrol also exhibits antioxidant effects and can modulate pathways related to inflammation and apoptosis.[13][14][15]
Conclusion
References
- 1. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Liriopesides B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Liriopesides B, a steroidal saponin, prioritizing safety and environmental responsibility.
Key Safety and Disposal Information
The following table summarizes crucial safety information for saponins, which should be applied to the handling and disposal of this compound.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| Inhalation Hazard | Avoid inhaling dust or aerosols. Handle in a well-ventilated area or a fume hood. |
| Eye Contact Hazard | Saponins can cause serious eye irritation. In case of contact, rinse immediately with plenty of water and seek medical advice. |
| Environmental Hazard | Avoid release into the environment. Do not dispose of down the drain. |
| Disposal Method | Dispose of as chemical waste in accordance with all applicable regulations. |
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of this compound and associated materials.
1. Waste Identification and Segregation:
-
Solid this compound Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be considered contaminated and segregated as chemical waste. Place these items in a designated, leak-proof waste container.
-
Solutions Containing this compound: Aqueous or solvent-based solutions containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container. Do not mix with incompatible waste streams.
2. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Irritant").
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure containers are kept closed except when adding waste.
4. Waste Pickup and Disposal:
-
Arrange for the collection of the chemical waste by your institution's licensed hazardous waste disposal contractor.
-
Provide all necessary documentation to the disposal contractor as required.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Figure 1. A flowchart outlining the key steps for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and regulatory compliance.
Personal protective equipment for handling Liriopesides B
Disclaimer: No specific Safety Data Sheet (SDS) for Liriopesides B is publicly available. This guide is based on established safety protocols for handling potent, cytotoxic, and antineoplastic compounds in a research setting. It is imperative to supplement this information with a substance-specific risk assessment and your institution's safety protocols.
This compound, a natural product isolated from the tuber of Liriope platyphylla, has demonstrated potent anti-tumor and cytotoxic properties in preclinical studies.[1][2] Due to its biological activity, this compound should be handled as a hazardous compound, requiring stringent safety measures to protect researchers and the environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary barrier against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves. Change outer gloves regularly or immediately upon contamination.[3] |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. |
| Respiratory Protection | N95 or Higher Respirator | A fit-tested N95 respirator or higher level of respiratory protection is necessary when handling the powdered form of the compound or when there is a risk of aerosolization. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles and a full-face shield to protect against splashes and airborne particles.[4] |
Operational Plan: Safe Handling and Experimental Workflow
Adherence to a strict operational plan is crucial for minimizing exposure risk. This involves a combination of engineering controls, safe work practices, and personal hygiene.
Engineering Controls:
-
Biological Safety Cabinet (BSC): All manipulations of this compound, including weighing, reconstituting, and aliquoting, should be performed in a certified Class II BSC or a compounding aseptic containment isolator (CACI) to provide a contained workspace.
-
Ventilation: Ensure the laboratory has adequate ventilation with no recirculation of exhaust air.[4]
Work Practices:
-
Designated Area: All work with this compound should be conducted in a designated area with clear signage indicating the presence of a potent compound.
-
Spill Prevention: Work surfaces should be covered with disposable, plastic-backed absorbent pads to contain any potential spills.[5]
-
Labeling: All containers of this compound, including stock solutions and experimental samples, must be clearly labeled with the compound name, concentration, and appropriate hazard warnings.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, and before leaving the laboratory.
The following diagram illustrates the general workflow for safely handling this compound in a research setting.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Container | Procedure |
| Sharps | Puncture-resistant, leak-proof sharps container with a cytotoxic waste label.[7] | Needles, syringes, and other contaminated sharps. |
| Solid Waste | Clearly labeled, leak-proof cytotoxic waste container (often yellow or marked with a specific symbol).[6] | Gloves, gowns, absorbent pads, and other contaminated labware. |
| Liquid Waste | Designated, sealed, and labeled container for cytotoxic liquid waste. | Unused solutions and contaminated buffers. Do not dispose of down the drain. |
All cytotoxic waste should be segregated from other waste streams and collected by trained environmental health and safety personnel for high-temperature incineration.[8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response:
-
Alert others: Immediately notify personnel in the vicinity and restrict access to the area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain the spill: Cover the spill with absorbent pads, working from the outside in.
-
Decontaminate: Clean the area with an appropriate deactivating solution, followed by a detergent and water.[9]
-
Dispose of waste: All cleanup materials must be disposed of as cytotoxic waste.[9]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
In all cases of personnel exposure, seek immediate medical attention and report the incident to your institution's occupational health and safety department.
The following diagram outlines the decision-making process for responding to a cytotoxic compound emergency.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handling cytotoxic material [cleanroomtechnology.com]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
